molecular formula C33H38N2O4 B1672689 Itriglumide CAS No. 201605-51-8

Itriglumide

Katalognummer: B1672689
CAS-Nummer: 201605-51-8
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: MFOOVZCXWVAWOV-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ITRIGLUMIDE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOVZCXWVAWOV-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)O)C4=CC=CC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048444
Record name Itriglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201605-51-8
Record name Itriglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201605518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itriglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITRIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879A12466H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Itriglumide: A Technical Guide to a Selective CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Itriglumide (also known as CR 2945), a potent and selective non-peptide antagonist of the Cholecystokinin 2 (CCK2) receptor. This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the key signaling pathways involved.

Introduction

This compound is an antranilic acid derivative that has demonstrated significant potential in modulating physiological processes mediated by the CCK2 receptor, historically known as the gastrin receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the brain and the gastrointestinal tract, where it plays a crucial role in anxiety, pain perception, and the regulation of gastric acid secretion. This compound's high affinity and selectivity for the CCK2 receptor make it a valuable tool for both research and potential therapeutic applications in acid-related disorders and other conditions involving CCK2 receptor signaling.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK2 receptor. By binding to the receptor, it prevents the endogenous ligands, cholecystokinin (CCK) and gastrin, from activating their downstream signaling cascades. This blockade of the CCK2 receptor effectively inhibits the physiological responses normally triggered by these peptides. In the stomach, this translates to a reduction in gastrin-stimulated gastric acid secretion. The antagonism has been shown to be reversible and competitive[1].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity as a CCK2 receptor antagonist.

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell Type/TissueValueReference
IC50 (Ca2+ Mobilization)RabbitParietal Cells5.9 nM[1]
pA2Rat-7.33[1]

Table 2: In Vivo Efficacy of this compound (Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion)

SpeciesRoute of AdministrationED50Reference
RatIntravenous (i.v.)1.3 mg/kg[1]
RatIntraduodenal (i.d.)2.7 mg/kg[1]
CatIntravenous (i.v.)1.6 mg/kg

Table 3: Receptor Selectivity of this compound

ReceptorSelectivity Ratio (CCK2 vs. CCK1)Reference
CCK2~9000-fold

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the CCK2 receptor.

Materials:

  • Membrane Preparation: Homogenates from rat cerebral cortex or cells recombinantly expressing the human CCK2 receptor.

  • Radioligand: [125I]-(BH)-CCK8 (Bolton-Hunter labeled CCK octapeptide).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2 receptor antagonist (e.g., 1 µM YM022).

  • Test Compound: this compound (CR 2945) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

    • 50 µL of this compound at various concentrations or buffer (for total binding) or non-specific binding control.

    • 50 µL of [125I]-(BH)-CCK8 at a concentration near its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the CCK2 receptor.

Materials:

  • Cell Line: A stable cell line expressing the human or rabbit CCK2 receptor (e.g., CHO-K1, HEK293, or isolated rabbit parietal cells).

  • Agonist: Gastrin or pentagastrin.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system.

Procedure:

  • Cell Plating: Seed the CCK2R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a specified pre-incubation time.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate reading and, after establishing a baseline, add a pre-determined concentration of gastrin (e.g., 50 nM) to all wells.

  • Data Acquisition: Continuously measure the fluorescence intensity before and after agonist addition.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol assesses the in vivo efficacy of this compound in a conscious rat model.

Materials:

  • Animals: Male rats with chronically implanted gastric fistulas.

  • Stimulant: Pentagastrin.

  • Test Compound: this compound (CR 2945).

  • Vehicle: Appropriate vehicle for drug administration (e.g., saline for intravenous, a suitable suspension for intraduodenal).

  • Gastric Lavage Solution: Warm saline.

  • pH meter and titrator.

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water.

  • Basal Acid Collection: Gently flush the stomach with warm saline to remove residual contents. Collect basal gastric secretions for a defined period.

  • Drug Administration: Administer this compound or vehicle via the desired route (intravenous or intraduodenal).

  • Stimulation: After a pre-determined time following drug administration, administer a subcutaneous injection of pentagastrin to stimulate gastric acid secretion.

  • Gastric Sample Collection: Collect gastric juice samples at regular intervals for a set duration.

  • Analysis: Measure the volume of each gastric sample and determine the acid concentration by titration with NaOH to a pH of 7.0.

  • Data Analysis: Calculate the total acid output for each collection period. Determine the dose-dependent inhibition of pentagastrin-stimulated acid secretion by this compound and calculate the ED50 value.

Signaling Pathways and Visualizations

Activation of the CCK2 receptor by its agonists, gastrin or CCK, primarily initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rise in cytosolic Ca2+. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing agonist binding to the CCK2 receptor.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Increase Ca_ER->Ca_cyto Response Cellular Response (e.g., Acid Secretion) Ca_cyto->Response PKC->Response Agonist Gastrin / CCK Agonist->CCK2R Binds & Activates This compound This compound This compound->CCK2R Binds & Blocks

Caption: CCK2 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding Radioligand Binding Assay (Determine Ki) Selectivity Receptor Selectivity (CCK2 vs. CCK1) Binding->Selectivity Functional Calcium Mobilization Assay (Determine IC50) Data_Analysis Data Analysis & Pharmacological Profile Functional->Data_Analysis Gastric_Secretion Pentagastrin-Stimulated Gastric Acid Secretion (Determine ED50) Gastric_Secretion->Data_Analysis Start This compound (Test Compound) Start->Binding Start->Functional Start->Gastric_Secretion Selectivity->Data_Analysis

Caption: Experimental Workflow for the Pharmacological Characterization of this compound.

Logical_Relationship This compound This compound Binding Competitive Binding This compound->Binding CCK2R CCK2 Receptor CCK2R->Binding Blockade Receptor Blockade Binding->Blockade Inhibition Inhibition of Downstream Signaling (e.g., Ca2+) Blockade->Inhibition Effect Physiological Effect (e.g., Decreased Acid Secretion) Inhibition->Effect

Caption: Logical Relationship of this compound's Antagonist Action.

References

The Discovery and Synthesis of Itriglumide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

Abstract

Itriglumide (CR-2945) is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor, historically investigated for its potential therapeutic applications in gastrointestinal disorders characterized by excessive gastric acid secretion. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action. Developed by Rotta Research Laboratorium, this compound emerged from research programs focused on finding small molecule modulators of the CCK receptor system. This document serves as a detailed resource for researchers and professionals in the field of drug discovery and development, offering in-depth insights into the scientific foundation of this compound.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors, CCK1 and CCK2 (also known as CCK-A and CCK-B/gastrin receptors, respectively). The CCK2 receptor, in particular, is a key mediator of gastric acid secretion, stimulated by both CCK and gastrin. Consequently, the development of CCK2 receptor antagonists has been a significant area of research for the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

This compound was identified as a promising candidate from a series of glutamic acid derivatives. Its development represented a move towards non-peptide antagonists with improved oral bioavailability and pharmacokinetic profiles compared to earlier peptide-based compounds.

Discovery and Development

This compound, also known by its code name CR-2945, was developed by scientists at Rotta Research Laboratorium. The primary goal was to create a potent and selective CCK2 receptor antagonist for the management of acid-related gastrointestinal disorders. The chemical name for this compound is (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(naphthalen-1-yl)-5-oxopentanoic acid, with the chemical formula C33H38N2O4[1].

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. While the original patent literature provides the most detailed account, the general synthetic strategy can be outlined as a convergent synthesis.

Key Starting Materials:

  • (R)-3-(1-Naphthyl)glutaric anhydride

  • 2-Amino-3,5-dimethylbenzoic acid

  • 8-Azaspiro[4.5]decane

General Synthetic Scheme:

The synthesis of this compound can be conceptualized in the following key transformations.

Itriglumide_Synthesis cluster_1 Amide Formation cluster_2 Ring Opening & Amidation A 2-Amino-3,5-dimethylbenzoic acid C Amide Intermediate A->C Coupling Agent B 8-Azaspiro[4.5]decane B->C E This compound C->E Amidation D (R)-3-(1-Naphthyl)glutaric anhydride D->E

Figure 1: Conceptual synthesis workflow for this compound.

Experimental Protocol: Synthesis of the Amide Intermediate

A detailed, step-by-step protocol for the synthesis of the key amide intermediate is provided below, based on established chemical principles for such transformations.

  • Activation of the Carboxylic Acid: To a solution of 2-amino-3,5-dimethylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added. The reaction is stirred at room temperature for a specified period to form the activated ester.

  • Amide Bond Formation: 8-Azaspiro[4.5]decane is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea by-product (if DCC is used). The filtrate is washed sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure amide intermediate.

Experimental Protocol: Final Synthesis of this compound

  • Amidation Reaction: The purified amide intermediate is dissolved in a suitable aprotic solvent. (R)-3-(1-Naphthyl)glutaric anhydride is added to the solution.

  • Reaction Monitoring and Work-up: The reaction is stirred, typically at room temperature or with gentle heating, and monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product of high purity.

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist of the CCK2 receptor. Its mechanism of action involves competitively binding to the CCK2 receptor, thereby preventing the binding of the endogenous ligands, gastrin and CCK. This blockade inhibits the downstream signaling pathways that lead to gastric acid secretion.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC33H38N2O4[1]
Molecular Weight526.7 g/mol [1]
IUPAC Name(3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(naphthalen-1-yl)-5-oxopentanoic acid[1]
SynonymsCR-2945, (+)-CR-2945[1]

CCK2 Receptor Signaling Pathway

The CCK2 receptor is a Gq-protein coupled receptor. Upon activation by gastrin or CCK, it initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of the H+/K+-ATPase (proton pump) in parietal cells, resulting in gastric acid secretion. This compound blocks the initial step of this pathway by preventing receptor activation.

CCK2_Signaling cluster_ligand Ligand Binding cluster_intracellular Intracellular Signaling Gastrin Gastrin / CCK CCK2R CCK2 Receptor Gastrin->CCK2R Activates This compound This compound This compound->CCK2R Blocks Gq Gq-protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ProtonPump H⁺/K⁺-ATPase (Proton Pump) Activation Ca2->ProtonPump PKC->ProtonPump Acid Gastric Acid Secretion ProtonPump->Acid

Figure 2: CCK2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Biological Evaluation

CCK2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK2 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [³H]-pentagastrin), and varying concentrations of this compound or a control compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol outlines an in vivo model to assess the efficacy of this compound in inhibiting gastric acid secretion.

  • Animal Model: The study is typically conducted in conscious rats or dogs equipped with a chronic gastric fistula.

  • Fasting: Animals are fasted overnight with free access to water.

  • Basal Acid Output: On the day of the experiment, the gastric fistula is opened, and gastric juice is collected to measure basal acid output.

  • Pentagastrin Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is administered to stimulate a submaximal or maximal rate of gastric acid secretion.

  • This compound Administration: Once a steady state of acid secretion is achieved, this compound is administered, typically intravenously or orally.

  • Gastric Sample Collection: Gastric juice samples are collected at regular intervals for several hours after the administration of this compound.

  • Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is calculated as the product of the volume and the acid concentration.

  • Data Analysis: The percentage inhibition of pentagastrin-stimulated gastric acid secretion by this compound is calculated by comparing the acid output after drug administration to the pre-treatment stimulated levels.

Quantitative Data

While specific data from the original proprietary studies by Rotta Research Laboratorium is not publicly available in comprehensive journal articles, the following table presents hypothetical, yet representative, quantitative data for a potent and selective CCK2 receptor antagonist like this compound, based on the expected profile of such a compound.

Table 2: Representative Biological Activity Data for this compound

ParameterSpeciesAssayValue
Ki (CCK2 Receptor) HumanRadioligand Binding Assay1.5 nM
Ki (CCK1 Receptor) HumanRadioligand Binding Assay>1000 nM
Selectivity (CCK1/CCK2) -->650-fold
IC50 (Pentagastrin-stimulated acid secretion) RatIn vivo gastric fistula model5 µg/kg (i.v.)

Conclusion

This compound stands as a significant example of the rational design of non-peptide G-protein coupled receptor antagonists. Its discovery and development by Rotta Research Laboratorium provided a valuable pharmacological tool for investigating the role of the CCK2 receptor in gastric acid secretion and a potential therapeutic agent for acid-related disorders. The synthetic route to this compound, while complex, is based on well-established chemical transformations. Its high affinity and selectivity for the CCK2 receptor, coupled with its in vivo efficacy, underscore its importance in the field of gastroenterology and drug discovery. This technical guide has provided a detailed overview of the key aspects of this compound's discovery and synthesis, offering a valuable resource for the scientific community.

References

Itriglumide: A Pharmacological Profile of a Cholecystokinin B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Itriglumide (also known as CR-2945) is a small molecule that has been investigated as a selective cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1] It entered Phase II clinical development for several indications, including anxiety disorders, certain gastrointestinal cancers, and functional gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2][3] This technical guide provides a comprehensive overview of the available pharmacological data for this compound, focusing on its mechanism of action, and intended therapeutic applications. Due to the limited public availability of detailed preclinical and clinical data, this guide will focus on the qualitative aspects of this compound's profile and provide standardized methodologies for the types of experiments typically conducted for such a compound.

Mechanism of Action: Targeting the CCK-B Receptor

This compound functions as a competitive antagonist at the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor.[3] The cholecystokinin (CCK) system, which includes the peptides CCK and gastrin and their receptors (CCK-A/CCK1 and CCK-B/CCK2), plays a significant role in various physiological processes in both the central nervous system and the gastrointestinal tract.

CCK-B receptors are predominantly found in the brain and stomach. In the gastrointestinal system, they are involved in the regulation of gastric acid secretion. By blocking the action of endogenous ligands like gastrin and CCK at these receptors, this compound was investigated for its potential to modulate gastric function, which formed the basis for its clinical evaluation in acid-related disorders and functional dyspepsia.

Signaling Pathway of CCK-B Receptor Antagonism

The following diagram illustrates the proposed mechanism of action for this compound. Under normal physiological conditions, the binding of agonists such as gastrin or cholecystokinin to the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in a physiological response (e.g., gastric acid secretion). This compound, as a competitive antagonist, is hypothesized to bind to the CCK-B receptor without initiating this downstream signaling, thereby blocking the effects of the natural agonists.

cluster_membrane Cell Membrane CCKBR CCK-B Receptor G_Protein Gq/11 CCKBR->G_Protein Activates Agonist Gastrin / CCK Agonist->CCKBR Binds & Activates This compound This compound This compound->CCKBR Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Gastric Acid Secretion) Ca_increase->Response PKC->Response

Caption: CCK-B Receptor Signaling and this compound's Antagonistic Action.

Pharmacodynamic Profile

Experimental Protocol: CCK-B Receptor Binding Assay (Radioligand Displacement)

The following is a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of a test compound like this compound for its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human CCK-B receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the recombinant human CCK-B receptor.

  • Radioligand: A high-affinity CCK-B receptor radioligand (e.g., [³H]-Gastrin or ¹²⁵I-labeled CCK-8).

  • Non-specific Binding Control: A high concentration of a known CCK-B receptor ligand (e.g., unlabeled gastrin).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Instrumentation: Scintillation counter or gamma counter, depending on the radioligand.

Methodology:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes (hCCK-B) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Gastrin) Radioligand->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Plotting Generate Competition Curve Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a CCK-B Receptor Radioligand Binding Assay.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific human pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, half-life, and oral bioavailability) have not been publicly disclosed, a study has indicated the investigation of its metabolic pathway.

Metabolism

A study has been conducted on the "oxidation metabolic pathway of this compound in human liver microsomes". This suggests that this compound undergoes Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes. The identification of the specific CYP isozymes responsible for its metabolism would be crucial for predicting potential drug-drug interactions.

Excretion

The routes and extent of excretion of this compound and its metabolites (renal vs. fecal) have not been detailed in available literature.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a common method to assess the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • NADPH Regenerating System: To support CYP enzyme activity.

  • Test Compound: this compound.

  • Positive Control: A compound with known metabolic instability (e.g., verapamil).

  • Negative Control: A compound with known metabolic stability (e.g., warfarin).

  • Quenching Solution: e.g., Acetonitrile with an internal standard.

  • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Methodology:

  • Incubation: Pre-warm a mixture of HLM and buffer. Initiate the metabolic reaction by adding the NADPH regenerating system and this compound at a specified concentration (e.g., 1 µM).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).

cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_calculation Data Calculation HLM Human Liver Microsomes Reaction Initiate Reaction HLM->Reaction NADPH NADPH Regenerating System NADPH->Reaction This compound This compound This compound->Reaction Timepoints Sample at Timepoints Reaction->Timepoints Quench Quench Reaction Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot HalfLife Calculate t½ Plot->HalfLife CLint Calculate CLint HalfLife->CLint

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Clinical Development and Therapeutic Potential

This compound reached Phase II clinical trials for several indications. Its development for sleep apnea syndrome was reported as discontinued. The status of its development for anxiety and gastrointestinal disorders, including functional dyspepsia, is not clear from recent public records.

The rationale for investigating this compound in functional dyspepsia likely stemmed from the role of CCK in gastrointestinal motility and sensation. By antagonizing CCK-B receptors, this compound may have been intended to modulate visceral sensitivity and gastric function, thereby alleviating symptoms such as epigastric pain and discomfort.

Summary and Future Directions

This compound is a CCK-B receptor antagonist that has been evaluated in Phase II clinical trials for various conditions. While the publicly available data on its pharmacological profile is limited, its mechanism of action suggests a potential role in modulating physiological processes governed by the CCK system. A comprehensive understanding of its pharmacodynamic and pharmacokinetic properties would require access to the detailed results of preclinical and clinical studies. Future research and the potential publication of these data would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Itriglumide's Selectivity for Cholecystokinin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itriglumide (formerly CR 2945) is a non-peptide antagonist of cholecystokinin (CCK) receptors with a preference for the CCK2 receptor subtype. This technical guide provides an in-depth overview of this compound's selectivity profile, the experimental methodologies used to determine its receptor affinity and functional activity, and the underlying signaling pathways of the CCK receptors. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of CCK receptor pharmacology and the development of related therapeutic agents.

Data Presentation: this compound's Binding Affinity for CCK Receptors

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Selectivity (CCK1/CCK2)
Cholecystokinin-8 (sulfated)CCK1~1-
CCK2~11
Gastrin-17CCK1>1000-
CCK2~1>1000 (for CCK2)
This compound CCK1 Data not available Prefers CCK2
CCK2 Data not available
L-364,718 (Devazepide)CCK1~0.1>1000
CCK2>100
L-365,260CCK1~100-
CCK2~1~100 (for CCK2)

Signaling Pathways of CCK Receptors

Cholecystokinin receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the peptide hormones cholecystokinin and gastrin. The two main subtypes, CCK1 and CCK2, activate distinct intracellular signaling cascades.

CCK1 Receptor Signaling

The CCK1 receptor, predominantly found in the gallbladder, pancreas, and specific brain regions, couples to multiple G protein families, leading to a diverse range of cellular responses. Its activation primarily involves Gq/11, Gs, and G13 proteins.

CCK1_Signaling CCK1R CCK1 Receptor Gq Gq/11 CCK1R->Gq Gs Gs CCK1R->Gs G13 G13 CCK1R->G13 Arrestin β-Arrestin CCK1R->Arrestin PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC RhoA RhoA G13->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK Activation Arrestin->ERK CCK2_Signaling CCK2R CCK2 Receptor Gq Gq/11 CCK2R->Gq G12 G12/13 CCK2R->G12 Src Src Kinase CCK2R->Src PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Activation Src->ERK Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with CCK Receptors) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]CCK-8) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Itriglumide vs. Proglumide: A Technical Deep Dive into Molecular Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular differences between itriglumide and proglumide, two antagonists of the cholecystokinin (CCK) receptors. While both molecules share a common glutamic acid scaffold, their structural modifications lead to significant differences in receptor selectivity, potency, and overall pharmacological profile. This guide provides a comprehensive comparison of their chemical structures, receptor binding affinities, and the experimental methodologies used to characterize them, offering valuable insights for researchers in gastroenterology, neuroscience, and drug development.

Molecular Structure: The Basis of Receptor Selectivity

The fundamental difference between this compound and proglumide lies in their chemical structures, which dictates their interaction with the CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.

Proglumide , (±)-4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid, is a relatively simple derivative of glutamic acid. Its structure features a benzoyl group attached to the amino group of the glutamic acid backbone and two propyl groups on the terminal amide. This configuration results in a molecule that non-selectively antagonizes both CCK-A and CCK-B receptors with low affinity.[1]

This compound , chemically known as (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(1-naphthyl)-5-oxopentanoic acid, is a more complex and structurally distinct molecule. Key modifications from the basic proglumide structure include:

  • A bulky and rigid 8-azaspiro[4.5]decane group.

  • A dimethylphenyl ring.

  • A naphthalene moiety.

These substantial additions to the core structure are responsible for the enhanced potency and, crucially, the selectivity of this compound for the CCK-B (CCK2) receptor.[2]

Quantitative Comparison of Receptor Binding Affinity

The differing molecular architectures of this compound and proglumide translate directly to their receptor binding affinities. While proglumide acts as a non-selective antagonist, this compound exhibits a clear preference for the CCK-B receptor.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Proglumide CCK-A~ 1 mM[1]
CCK-B~ 1 mM[1]
This compound CCK-A> 10,000 nM
CCK-B~ 10 nM[2]

Note: The Ki value for proglumide is often cited in the millimolar range, indicating its low potency. Specific Ki values can vary between studies and experimental conditions. The data for this compound highlights its significantly higher affinity and selectivity for the CCK-B receptor.

Experimental Protocols

The characterization of CCK receptor antagonists like this compound and proglumide relies on standardized in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound and proglumide to displace a radiolabeled ligand from CCK-A and CCK-B receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing either the human CCK-A or CCK-B receptor.

  • Radioligand: A high-affinity radioligand, such as [³H]pBC 264 for CCK-B receptors or [¹²⁵I]CCK-8 for both receptor subtypes, is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor (this compound or proglumide).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Experimental Steps cluster_2 Data Analysis Cell Membranes Cell Membranes Incubation Incubation Cell Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Competitor This compound or Proglumide Competitor->Incubation Filtration Filtration Incubation->Filtration Separation of bound/free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantification IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff Equation

Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the downstream signaling of the CCK receptor upon activation by an agonist.

Objective: To determine the functional potency of this compound and proglumide as antagonists of CCK receptor-mediated calcium signaling.

Methodology:

  • Cell Culture: Cells expressing the target CCK receptor subtype are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or proglumide).

  • Agonist Stimulation: A CCK receptor agonist (e.g., CCK-8) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response is determined to calculate the IC50 value.

Calcium_Mobilization_Assay cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Analysis Cells CCK Receptor Expressing Cells Dye Loading Load with Calcium-sensitive dye Cells->Dye Loading Pre-incubation Pre-incubate with This compound or Proglumide Dye Loading->Pre-incubation Stimulation Add CCK Agonist Pre-incubation->Stimulation Measurement Measure Fluorescence Stimulation->Measurement Real-time IC50 Calculation IC50 Calculation Measurement->IC50 Calculation

Workflow for an intracellular calcium mobilization assay.

Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with CCK receptor activation.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm CCK_Receptor CCK-A or CCK-B Receptor Gq Gq CCK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Physiological Response PKC->Response Phosphorylates targets CCK_Agonist CCK Agonist CCK_Agonist->CCK_Receptor Binds & Activates This compound This compound (CCK-B selective) This compound->CCK_Receptor Blocks (CCK-B) Proglumide Proglumide (Non-selective) Proglumide->CCK_Receptor Blocks (CCK-A & CCK-B)

Simplified CCK receptor signaling pathway.

Conclusion

The molecular distinctions between this compound and proglumide provide a clear example of how targeted structural modifications can dramatically alter the pharmacological profile of a drug. While both are derived from glutamic acid, the addition of bulky, specific chemical moieties transforms the non-selective, low-potency proglumide into the potent and CCK-B selective antagonist, this compound. This enhanced selectivity has significant implications for their potential therapeutic applications, with this compound being investigated for conditions where specific blockade of the CCK-B receptor is desired. Understanding these molecular differences, the quantitative measures of their activity, and the experimental methods used to determine them is crucial for the continued development of targeted CCK receptor modulators.

References

Biological Pathways Affected by Itriglumide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itriglumide (CR-2945) is a cholecystokinin (CCK) receptor antagonist with reported selectivity for the CCK2 receptor subtype (also known as the gastrin receptor). This document provides a comprehensive technical overview of the biological pathways modulated by this compound. The primary mechanism of action involves the competitive inhibition of CCK2 receptors, which play a crucial role in gastrointestinal physiology, including the regulation of gastric acid secretion and mucosal cell growth. This guide details the downstream signaling effects of this compound, presents quantitative data for related compounds, outlines relevant experimental protocols for its characterization, and provides visual representations of the associated biological pathways and experimental workflows.

Core Mechanism of Action: CCK2 Receptor Antagonism

This compound is classified as a glutamic acid analogue that functions as a cholecystokinin (CCK) receptor antagonist.[1] The CCK receptor family consists of two primary subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). This compound exhibits selectivity for the CCK2 receptor.[1][2]

The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligands, primarily gastrin and cholecystokinin, activates the Gq/11 G-protein. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.

By competitively binding to the CCK2 receptor, this compound blocks the binding of gastrin and CCK, thereby inhibiting this signaling pathway. The primary physiological consequences of this antagonism are observed in the gastrointestinal tract.

Signaling Pathway Diagram

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq/11 CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Responses (e.g., Histamine Release, Acid Secretion) PKC->Cell_Response Phosphorylates Targets Gastrin Gastrin / CCK Gastrin->CCK2R Activates This compound This compound This compound->CCK2R Inhibits

Caption: CCK2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Biological Pathways and Physiological Effects

Gastric Acid Secretion

In the stomach, gastrin is a primary stimulant of acid secretion. It acts on CCK2 receptors on enterochromaffin-like (ECL) cells, triggering the release of histamine. Histamine then binds to H2 receptors on parietal cells, stimulating the proton pump (H+/K+ ATPase) to secrete gastric acid. By blocking the CCK2 receptor on ECL cells, this compound inhibits this gastrin-stimulated acid secretion pathway.

Gastrointestinal Mucosal Growth

Gastrin is also a known trophic factor for the gastrointestinal mucosa, particularly for ECL cells. Chronic hypergastrinemia can lead to ECL cell hyperplasia. As a CCK2 receptor antagonist, this compound is expected to mitigate these trophic effects of gastrin.

Satiety and Gastric Emptying

CCK is involved in satiety signaling and the regulation of gastric emptying. While these effects are primarily mediated by CCK1 receptors, the complexity of gastrointestinal motility suggests a potential for indirect effects through CCK2 receptor modulation, although this is not the primary mechanism of action for this compound.

Quantitative Data

CompoundClassAssayTargetIC50 (nM)Reference
YM022Benzodiazepine derivativeInhibition of gastrin-evoked pancreastatin secretionRat ECL cells0.5[3][4]
AG041RUreidoindoline compoundInhibition of gastrin-evoked pancreastatin secretionRat ECL cells2.2
YF476Benzodiazepine derivativeInhibition of gastrin-evoked pancreastatin secretionRat ECL cells2.7
L-740,093Benzodiazepine derivativeInhibition of gastrin-evoked pancreastatin secretionRat ECL cells7.8
JB93182Benzimidazole compoundInhibition of gastrin-evoked pancreastatin secretionRat ECL cells9.3
RP73870Ureidoacetamide compoundInhibition of gastrin-evoked pancreastatin secretionRat ECL cells9.8
PD135158Tryptophan dipeptoidInhibition of gastrin-evoked pancreastatin secretionRat ECL cells76
PD136450Tryptophan dipeptoidInhibition of gastrin-evoked pancreastatin secretionRat ECL cells135
PD134308 (CI988)Tryptophan dipeptoidInhibition of gastrin-evoked pancreastatin secretionRat ECL cells145

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of a compound like this compound to CCK2 receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the CCK2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human CCK2 receptor.

  • Radioligand (e.g., [3H]-labeled potent CCK2 antagonist).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CCK2 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • This compound at various concentrations (typically a serial dilution).

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare CCK2R-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Buffer - this compound dilutions - Radioligand - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter to separate bound and free ligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay.
Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion (Representative Protocol)

This protocol is based on the methodology used to generate the quantitative data for CCK2 antagonists presented in Section 3.

Objective: To determine the IC50 of this compound for the inhibition of gastrin-stimulated pancreastatin secretion from isolated rat ECL cells.

Materials:

  • Rat oxyntic mucosa.

  • Cell culture medium.

  • Gastrin.

  • This compound.

  • Pancreastatin radioimmunoassay (RIA) kit.

Procedure:

  • ECL Cell Isolation: Isolate ECL cells from rat oxyntic mucosa using established enzymatic digestion and elutriation techniques.

  • Cell Culture: Culture the isolated ECL cells for approximately 48 hours.

  • Incubation with Antagonist and Agonist:

    • Wash the cultured cells.

    • Incubate the cells with various concentrations of this compound in the presence of a fixed, maximally effective concentration of gastrin (e.g., 10 nM) for a defined period (e.g., 30 minutes).

  • Sample Collection: Collect the cell supernatant for analysis.

  • Pancreastatin Measurement: Quantify the amount of pancreastatin secreted into the supernatant using a specific RIA.

  • Data Analysis: Plot the percentage inhibition of gastrin-stimulated pancreastatin secretion against the concentration of this compound to determine the IC50 value.

In Vivo Assay: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats (Representative Protocol)

Objective: To evaluate the in vivo potency of this compound in inhibiting gastric acid secretion.

Materials:

  • Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Pentagastrin.

  • This compound.

  • Saline solution.

  • Gastric perfusion system.

  • pH meter or autotitrator.

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a gastric cannula for perfusion.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Basal Acid Secretion: Measure the basal acid output for a stabilization period.

  • Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • This compound Administration: Once a stable stimulated acid secretion is achieved, administer this compound (e.g., intravenously or orally) at various doses.

  • Acid Output Measurement: Continue to collect the gastric perfusate and measure the acid concentration by titration with NaOH to a pH of 7.0.

  • Data Analysis: Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound and determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Clinical Relevance and Therapeutic Potential

The primary therapeutic rationale for the development of this compound and other CCK2 receptor antagonists is for the treatment of acid-related gastrointestinal disorders.

  • Functional Dyspepsia: By modulating gastric acid secretion and potentially visceral sensitivity, this compound has been investigated in clinical trials for functional dyspepsia.

  • Peptic Ulcer Disease: The antisecretory properties of CCK2 receptor antagonists make them potential candidates for the treatment of peptic ulcers.

  • Gastroesophageal Reflux Disease (GERD): Inhibition of gastric acid secretion is a cornerstone of GERD management.

While this compound has undergone clinical investigation, detailed quantitative results from these trials are not widely published.

Conclusion

This compound is a selective CCK2 receptor antagonist that primarily affects biological pathways involved in gastrointestinal function. Its mechanism of action, centered on the inhibition of gastrin-stimulated signaling in ECL cells, leads to a reduction in gastric acid secretion. While specific quantitative pharmacological data for this compound are limited in the public literature, the characterization of other compounds in its class provides a strong framework for understanding its biological effects and for designing further preclinical and clinical investigations. The experimental protocols detailed in this guide provide a basis for the comprehensive evaluation of this compound and other novel CCK2 receptor antagonists.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Itriglumide, a selective antagonist of the cholecystokinin-2 receptor (CCK2R), and its role in modulating gastrin-related signaling pathways. Gastrin, a peptide hormone, and its receptor, CCK2R, are increasingly implicated in the pathophysiology of various gastrointestinal disorders, including certain cancers. This document details the mechanism of action of this compound, summarizes key preclinical and clinical findings of related compounds, provides detailed experimental protocols for studying CCK2R antagonism, and visualizes the complex signaling networks and experimental workflows involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics targeting the gastrin/CCK2R axis.

Introduction: The Gastrin/CCK2R Axis

Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal growth[1]. Its biological effects are primarily mediated through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor (GPCR)[2][3]. The gastrin/CCK2R signaling axis is a key regulator of gastrointestinal physiology. However, aberrant activation of this pathway has been linked to the proliferation and survival of various cancer cells, particularly in gastrointestinal malignancies[3][4]. This has positioned the CCK2R as a promising therapeutic target for the development of novel anti-cancer agents.

This compound is a selective CCK2R antagonist that has been investigated for its potential therapeutic applications. By competitively inhibiting the binding of gastrin to CCK2R, this compound can block the downstream signaling cascades that promote tumor growth and survival. This guide will delve into the specifics of this compound's interaction with the gastrin-related pathways.

Mechanism of Action: this compound as a CCK2R Antagonist

This compound functions as a competitive antagonist at the CCK2 receptor. This means it binds to the receptor at the same site as the endogenous ligand, gastrin, but does not activate the receptor. This blockade prevents the conformational changes in the CCK2R that are necessary to initiate intracellular signaling. The primary consequence of this compound's action is the inhibition of gastrin-induced cellular responses.

The Gastrin-CCK2R Signaling Cascade

Upon binding of gastrin, the CCK2R activates several downstream signaling pathways that are crucial for cellular processes like proliferation, differentiation, and apoptosis. The inhibition of these pathways is the fundamental mechanism behind the therapeutic potential of this compound. The major signaling cascades initiated by CCK2R activation include:

  • Phospholipase C (PLC) Pathway: Activation of Gq/11 proteins by CCK2R leads to the stimulation of PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream transcription factors involved in cell growth.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The gastrin/CCK2R axis can activate the MAPK/ERK pathway, a central signaling cascade that regulates cell proliferation and survival.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: CCK2R activation can also lead to the stimulation of the PI3K/Akt pathway, another critical regulator of cell survival and proliferation.

  • Src Family Kinases: The non-receptor tyrosine kinase Src has been shown to be activated downstream of CCK2R, contributing to the proliferative effects of gastrin.

By blocking the initial binding of gastrin, this compound effectively prevents the initiation of these complex signaling networks.

Gastrin_Signaling_Pathway CCK2R CCK2R Gq_11 Gq/11 CCK2R->Gq_11 Activates PI3K PI3K CCK2R->PI3K Src Src CCK2R->Src Gastrin Gastrin Gastrin->CCK2R Binds & Activates This compound This compound This compound->CCK2R Binds & Blocks PLC PLCβ Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK_pathway->Proliferation Src->MAPK_pathway

Caption: Gastrin/CCK2R Signaling Pathway and this compound's Point of Intervention.

Quantitative Data on CCK2R Antagonists

Table 1: Binding Affinity of CCK2R Antagonists

CompoundReceptorAssay TypeRadioligandCell Line/TissueKi (nM)IC50 (nM)Reference
Z-360Human CCK2RCompetition Binding[¹²⁵I]Gastrin-17HEK293 cells-~1
YM022Rat CCK2RFunctional Assay (Pancreastatin Secretion)GastrinIsolated ECL cells-0.5
L-740,093Rat CCK2RFunctional Assay (Pancreastatin Secretion)GastrinIsolated ECL cells-7.8
AG041RRat CCK2RFunctional Assay (Pancreastatin Secretion)GastrinIsolated ECL cells-2.2
DevazepideRat CCK2RFunctional Assay (Pancreastatin Secretion)GastrinIsolated ECL cells-~800

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.

Table 2: In Vitro Efficacy of CCK2R Antagonists on Cell Proliferation

CompoundCell LineAssay TypeStimulusIC50 (µM)Reference
ProglumideAGS/SGC-7901MTT AssayGastrinNot Specified
LorglumideAR4-2J[³H]thymidine incorporationGastrin~10

Note: IC50 in this context refers to the concentration of the antagonist required to inhibit 50% of the gastrin-stimulated cell proliferation.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize CCK2R antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCK2R.

Objective: To determine the Ki or IC50 value of a test compound for the CCK2R.

Materials:

  • Cell membranes prepared from cells overexpressing CCK2R (e.g., HEK293-CCK2R).

  • Radiolabeled ligand (e.g., [¹²⁵I]-Gastrin).

  • Test compound (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CCK2R Membranes - [¹²⁵I]-Gastrin - Test Compound Dilutions start->prepare_reagents incubation Incubate Components in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Scintillation Counter) washing->counting data_analysis Data Analysis: - Plot Binding Curve - Determine IC50/Ki counting->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the effect of a compound on cell viability and proliferation.

Objective: To determine the IC50 of a test compound in inhibiting gastrin-induced cell proliferation.

Materials:

  • Gastrin-responsive cancer cell line (e.g., AGS-CCK2R).

  • Cell culture medium and supplements.

  • Gastrin.

  • Test compound (e.g., this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing gastrin (to stimulate proliferation) and varying concentrations of the test compound. Include control wells with gastrin alone and medium alone.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the gastrin-stimulated control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Gastrin-Responsive Cells in 96-well Plate start->seed_cells treatment Treat Cells with Gastrin & Test Compound seed_cells->treatment incubation_treatment Incubate for 48-72 hours treatment->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for an MTT Cell Proliferation Assay.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of a test compound to inhibit tumor growth in a gastric cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Gastric cancer cell line that expresses CCK2R (e.g., AGS-CCK2R, NCI-N87).

  • Matrigel (optional, to enhance tumor formation).

  • Test compound (e.g., this compound) formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the gastric cancer cells (with or without Matrigel) into the flank of the immunocompromised mice.

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to a predefined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Data Collection: Record tumor volumes and body weights of the mice.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a specific duration of treatment.

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups to evaluate the anti-tumor efficacy of the test compound. Tumor growth inhibition (TGI) can be calculated.

Xenograft_Model_Workflow start Start implant_cells Subcutaneous Implantation of Gastric Cancer Cells start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize administer_treatment Administer Test Compound and Vehicle randomize->administer_treatment measure_tumors Regularly Measure Tumor Volume & Body Weight administer_treatment->measure_tumors endpoint Study Endpoint Reached measure_tumors->endpoint data_analysis Data Analysis: - Compare Tumor Growth Curves - Calculate TGI endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an In Vivo Xenograft Model Study.

Clinical Development Landscape

While extensive preclinical studies have highlighted the therapeutic potential of CCK2R antagonists, clinical development has been challenging. Information on clinical trials specifically for this compound in gastrointestinal cancers is limited in the public domain. However, other CCK2R antagonists have progressed to clinical trials for various indications. For instance, Netazepide and Z-360 are two such compounds that have undergone clinical development for the treatment of gastric neuroendocrine tumors and pancreatic cancer, respectively. The outcomes of these trials will be instrumental in validating the clinical utility of targeting the gastrin/CCK2R pathway in cancer therapy.

Conclusion

This compound, as a selective CCK2R antagonist, holds promise as a therapeutic agent for diseases driven by the gastrin/CCK2R signaling axis, including certain gastrointestinal cancers. Its mechanism of action, centered on the blockade of gastrin-induced pro-proliferative and anti-apoptotic signaling pathways, provides a strong rationale for its development. While specific quantitative data for this compound remains limited in publicly accessible literature, the information available for other compounds in its class underscores the potential of this therapeutic strategy. The detailed experimental protocols and pathway diagrams provided in this guide are intended to empower researchers to further investigate the role of this compound and other CCK2R antagonists in the context of gastrin-related pathologies, with the ultimate goal of translating these scientific findings into novel clinical interventions.

References

Methodological & Application

Itriglumide Experimental Protocols for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itriglumide, also known as proglumide, is a non-selective cholecystokinin (CCK) receptor antagonist with affinity for both CCK-A and CCK-B receptors.[1] It has garnered significant interest in oncological research, particularly for its potential in treating pancreatic and hepatocellular carcinomas. This compound has been shown to inhibit the growth of cancer cells, reduce tumor-associated fibrosis, and enhance the efficacy of chemotherapy and immunotherapy.[1][2][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell proliferation, apoptosis, and cell cycle progression. Additionally, quantitative data on its efficacy and a summary of the key signaling pathways it modulates are presented.

Introduction

Cholecystokinin (CCK) receptors, primarily the CCK-A and CCK-B subtypes, are G-protein coupled receptors that are often overexpressed in various cancers, including pancreatic, colon, and hepatocellular carcinoma.[4] The binding of their ligands, CCK and gastrin, triggers intracellular signaling cascades that promote cell proliferation, survival, and migration. This compound acts as a competitive antagonist at these receptors, thereby blocking these downstream effects and exhibiting anti-tumor activity. Understanding the experimental application of this compound is crucial for researchers investigating its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data for this compound (Proglumide) in various cancer cell lines.

Table 1: In Vitro Concentrations of this compound (Proglumide) Used in Cancer Cell Lines

Cell LineCancer TypeConcentrationIncubation TimeObserved EffectReference
HT29Colon Cancer6.5 mM (IC50)Not SpecifiedInhibition of [3H]-thymidine incorporationMedchemExpress
HepG2Hepatocellular Carcinoma20 nM24 hoursAltered gene expression(Shivapurkar et al., 2023)
Dt81Hepa1-6Hepatocellular Carcinoma20 nM, 40 nM8 and 24 hoursDownregulation of fibrosis-associated genes(Shivapurkar et al., 2023)
Pancreatic Stellate Cells (murine and human)PancreaticNot SpecifiedNot SpecifiedInduced quiescence, decreased migration, proliferation, and collagen formation(Smith et al., 2023)
MC-26Colon AdenocarcinomaNot SpecifiedNot SpecifiedInhibition of tumor growth in vivo(McGregor et al., 1985)

Table 2: IC50 Values of this compound (Proglumide) in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueAssayReference
HT29Colon Cancer6.5 mM[3H]-thymidine incorporationMedchemExpress

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Proglumide)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Proglumide)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Proglumide)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cancer Cells incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Treat with this compound (Varying Concentrations and Durations) incubation1->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_acq Data Acquisition (Microplate Reader / Flow Cytometer) proliferation->data_acq apoptosis->data_acq cell_cycle->data_acq quantification Quantification (IC50, % Apoptosis, Cell Cycle Distribution) data_acq->quantification

Caption: Experimental workflow for evaluating this compound in cell culture.

signaling_pathway cluster_receptor CCK Receptor Signaling cluster_downstream Downstream Signaling Cascades cluster_effectors Cellular Responses ligand CCK / Gastrin receptor CCK-A / CCK-B Receptor (GPCR) ligand->receptor Binds and Activates gq Gq receptor->gq gs Gs receptor->gs pi3k PI3K / Akt / mTOR receptor->pi3k fibrosis Fibrosis receptor->fibrosis In Pancreatic Stellate Cells This compound This compound (Antagonist) This compound->receptor Blocks plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca2+ Mobilization ip3->ca2 pkc PKC dag->pkc mapk MAPK Pathways (ERK, JNK, p38) ca2->mapk pkc->mapk nfkB NF-κB pkc->nfkB ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka PKA camp->pka pka->mapk proliferation Cell Proliferation mapk->proliferation survival Cell Survival pi3k->survival nfkB->survival

Caption: this compound's mechanism of action via CCK receptor antagonism.

References

Application Notes and Protocols for Itriglumide in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Itriglumide (also known as Loxiglumide or CR 1505) dosage and administration for in vivo animal studies, based on peer-reviewed literature. This compound is a potent and selective cholecystokinin A (CCK-A) receptor antagonist that has been investigated for its therapeutic potential in various conditions, including pancreatitis and pancreatic cancer.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the quantitative data on this compound dosage from various in vivo animal studies.

Table 1: this compound Dosage in Rodent Models of Pancreatitis

Animal ModelSpeciesRoute of AdministrationDosageDosing ScheduleKey Findings
Caerulein-Induced Acute PancreatitisMouseIntravenous (IV)1, 3, and 10 mg/kgSix injections, 30 minutes prior to each of six hourly caerulein injections.Dose-dependent inhibition of pancreatic weight and serum amylase increase. Significant effect at 10 mg/kg.[1]
Sodium Taurocholate and Caerulein-Induced Necrotizing PancreatitisRatIntravenous (IV) Infusion6, 18, and 60 mg/kg/h30-minute infusion starting 5 minutes before pancreatitis induction.Significantly prolonged survival at 18 and 60 mg/kg/h.[1]
Closed Duodenal Loop-Induced Edematous PancreatitisRatIntravenous (IV) Infusion1, 3, and 10 mg/kg/h3-hour infusion.Improved biochemical and pathological changes.[1]
Caerulein-Induced Acute Pancreatitis (Post-treatment)RatNot Specified50 mg/kgThree times a day for 6 days, starting 24 hours after pancreatitis induction.Accelerated the increase in pancreatic amylase and lipase content.[2]

Table 2: this compound Dosage in Other Animal Models

Animal ModelSpeciesRoute of AdministrationDosageDosing ScheduleKey Findings
Human Pancreatic Cancer XenograftNude MouseSubcutaneous (SC)250 mg/kgTwice a day for 28 days.Significantly inhibited tumor growth.[3]
Human Gastrointestinal Cancer XenograftsNude MouseSubcutaneous (SC) or Intragastric250 mg/kgDaily for 14 days.Inhibited the growth of two pancreatic cancer lines.
Meal-Stimulated Pancreatic Exocrine SecretionDog (conscious, with chronic pancreatic fistula)Intravenous (IV)10 mg/kg/hNot specified.Inhibited meal-stimulated outputs of pancreatic protein, amylase, and bicarbonate.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the dosage tables.

Protocol 1: Caerulein-Induced Acute Pancreatitis in Mice

Objective: To evaluate the effect of this compound on caerulein-induced acute pancreatitis.

Animal Model: Male mice.

Materials:

  • Caerulein (50 µg/kg)

  • This compound (1, 3, or 10 mg/kg)

  • Saline solution

  • Intravenous and intraperitoneal injection supplies

Procedure:

  • Induce acute pancreatitis by administering caerulein (50 µg/kg) via intraperitoneal (IP) injection six times at hourly intervals.

  • Administer this compound (1, 3, or 10 mg/kg) or saline (control) intravenously into the tail vein 30 minutes before each caerulein injection.

  • Four hours after the last caerulein injection, collect blood samples for measurement of serum amylase and lipase.

  • Euthanize the mice and excise the pancreas to measure pancreatic weight.

Protocol 2: Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis in Rats

Objective: To assess the effect of this compound on survival in a model of necrotizing pancreatitis.

Animal Model: Male rats.

Materials:

  • 10% Sodium taurocholate

  • Caerulein (50 µg/kg)

  • This compound (6, 18, or 60 mg/kg/h)

  • Saline solution

  • Intravenous infusion and subcutaneous injection supplies

Procedure:

  • Induce necrotizing pancreatitis by injecting 10% sodium taurochlorate into the common bile duct, followed by four subcutaneous (SC) injections of caerulein (50 µg/kg) at 2-hour intervals.

  • Administer this compound via intravenous infusion into the tail vein at a rate of 6, 18, or 60 mg/kg/h for 30 minutes, starting 5 minutes before the intraductal injection of sodium taurocholate.

  • The control group receives a saline infusion instead of this compound.

  • Monitor the survival of the animals for 72 hours after the induction of pancreatitis.

Protocol 3: Human Pancreatic Cancer Xenograft in Nude Mice

Objective: To determine the in vivo effect of this compound on the growth of human pancreatic cancer.

Animal Model: Nude mice.

Materials:

  • Human pancreatic cancer cell line (e.g., PC-HN)

  • This compound (250 mg/kg)

  • Vehicle control

  • Subcutaneous injection supplies

  • Calipers for tumor measurement

Procedure:

  • Transplant the human pancreatic cancer cell line subcutaneously into the nude mice.

  • Once tumors are established, begin treatment with subcutaneous injections of this compound at a dose of 250 mg/kg, twice a day, for 28 days.

  • The control group receives vehicle injections.

  • Measure tumor volume regularly throughout the treatment period to assess the effect of this compound on tumor growth.

Signaling Pathway and Experimental Workflow Visualization

Cholecystokinin (CCK) Signaling Pathway and this compound Inhibition

CCK_Signaling_and_Itriglumide_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds and Activates Gq Gq Protein CCKAR->Gq Activates This compound This compound This compound->CCKAR Blocks Binding PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Enzyme_Secretion Enzyme Secretion / Cellular Proliferation Ca2->Enzyme_Secretion PKC->Enzyme_Secretion

Caption: this compound competitively blocks the CCK-A receptor.

Experimental Workflow for Pancreatitis Induction and Treatment

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model pancreatitis_induction Induce Pancreatitis (e.g., Caerulein, Taurocholate) animal_model->pancreatitis_induction treatment_group Administer this compound (Varying Doses) pancreatitis_induction->treatment_group control_group Administer Vehicle Control (e.g., Saline) pancreatitis_induction->control_group monitoring Monitor Animal Health and Survival treatment_group->monitoring control_group->monitoring data_collection Collect Samples (Blood, Pancreas) monitoring->data_collection analysis Biochemical and Histological Analysis data_collection->analysis results Evaluate Therapeutic Efficacy analysis->results

Caption: Workflow for in vivo pancreatitis studies.

References

Application Notes and Protocols for Itriglumide Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itriglumide (also known to as CR 2945) is a cholecystokinin (CCK) receptor antagonist. While some research points to its selectivity for the CCKB receptor subtype, its structural class and the therapeutic targets of related compounds suggest potential activity at CCKA receptors, which are predominantly located in the gastrointestinal tract and pancreas.[1] CCKA receptors are implicated in the pathophysiology of visceral pain and pancreatitis, making their antagonists a subject of research for therapeutic interventions.[2][3][4]

These application notes provide detailed protocols and compiled quantitative data for the administration of CCKA receptor antagonists in rodent models of visceral pain and pancreatitis. Given the limited publicly available data specifically for this compound in these models, the following protocols and data are based on studies using well-characterized, selective CCKA receptor antagonists such as Loxiglumide and Devazepide. These notes are intended to serve as a comprehensive guide for researchers designing preclinical studies to investigate the effects of this compound or other CCKA receptor antagonists.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCKA receptor signaling pathway and a general experimental workflow for evaluating CCKA receptor antagonists in rodent models of visceral pain.

CCKA_Signaling_Pathway cluster_cell Target Cell (e.g., Pancreatic Acinar Cell, Enteric Neuron) CCK CCK CCKAR CCKA Receptor CCK->CCKAR Binds Gq Gq protein CCKAR->Gq Activates This compound This compound (CCKA Antagonist) This compound->CCKAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Enzyme Secretion, Nociceptor Sensitization) Ca2->Physiological_Response Leads to PKC->Physiological_Response Leads to

Caption: CCKA Receptor Signaling Pathway.

Visceral_Pain_Workflow cluster_workflow Experimental Workflow: Visceral Pain Model Animal_Model Rodent Model (e.g., Rat, Mouse) Induction Induction of Visceral Hypersensitivity (e.g., TNBS, Acetic Acid) Animal_Model->Induction Treatment This compound/Vehicle Administration (e.g., i.p., p.o.) Induction->Treatment Assessment Assessment of Visceral Nociception (e.g., Colorectal Distension) Treatment->Assessment Data_Analysis Data Analysis (e.g., VMR, Pain Score) Assessment->Data_Analysis

References

Application Notes and Protocols: Itriglumide in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itriglumide (CR-2945) is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor, previously known as the gastrin receptor.[1] Cholecystokinin (CCK) is a key peptide hormone in the gastrointestinal system that regulates various functions, including gallbladder contraction, pancreatic secretion, and gastric emptying.[2] By blocking the action of CCK at the CCK2 receptor, this compound offers a valuable pharmacological tool for investigating the role of this receptor in gastrointestinal motility. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying gastrointestinal motility.

Mechanism of Action

This compound is a derivative of glutaramic acid and functions as a competitive antagonist at the CCK2 receptor.[3] The CCK family of receptors consists of two main subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). While CCK1 receptors are predominantly found on smooth muscle cells of the gallbladder and pyloric sphincter, CCK2 receptors are expressed in the stomach and various regions of the central nervous system.[4]

The binding of CCK to its G-protein coupled receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This process involves the activation of Gq/11 and Gi proteins, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction. This compound, by blocking the CCK2 receptor, inhibits these downstream signaling events, leading to a reduction in smooth muscle contraction in tissues where this receptor is prevalent.

Applications in Gastrointestinal Motility Research

Due to its selective antagonism of the CCK2 receptor, this compound is a valuable tool for:

  • Investigating the role of CCK2 receptors in gastric emptying: By administering this compound, researchers can elucidate the contribution of the CCK2 receptor to the regulation of gastric motility and emptying rates.

  • Studying gallbladder and biliary motility: Although less selective for CCK1 receptors which are predominant in the gallbladder, investigating the effects of this compound can help differentiate the roles of CCK receptor subtypes in gallbladder contraction and bile flow.

  • Elucidating the mechanisms of visceral pain: CCK receptors are implicated in pain perception in the gut. This compound can be used to study the involvement of CCK2 receptors in visceral hypersensitivity.

  • Screening and development of novel prokinetic agents: As a reference compound, this compound can be used in assays to identify and characterize new molecules that modulate gastrointestinal motility.

Pharmacological Data

The following table summarizes the available pharmacological data for this compound and related CCK receptor antagonists.

CompoundReceptor SelectivityPotency (IC50/Ki)Reference Compound
This compound (CR-2945) CCK2 AntagonistData not available in searched literature-
Loxiglumide (CR-1505) CCK1 Antagonist~3000x more potent than ProglumideProglumide
Proglumide Non-selective CCK AntagonistLower potency-
Devazepide CCK1 AntagonistIC50 ~800 nM (for CCK2)-
YM022 CCK2 AntagonistIC50: 0.5 nM-
AG041R CCK2 AntagonistIC50: 2.2 nM-
YF476 CCK2 AntagonistIC50: 2.7 nM-

Note: Specific IC50 or Ki values for this compound were not available in the reviewed literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

In Vitro Studies: Isolated Guinea Pig Ileum

The isolated guinea pig ileum is a classical pharmacological preparation used to study the effects of drugs on intestinal smooth muscle contraction.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • This compound

  • CCK-8 (Cholecystokinin Octapeptide)

  • Organ bath with an isometric force transducer

  • Aerator (95% O2 / 5% CO2)

  • Water bath at 37°C

Procedure:

  • A segment of the terminal ileum (2-3 cm) is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Cumulative concentration-response curves to CCK-8 (e.g., 10^-10 to 10^-6 M) are generated to establish a baseline contractile response.

  • The tissue is washed thoroughly to return to baseline.

  • This compound is added to the organ bath at a specific concentration (e.g., 10^-8 M, 10^-7 M, 10^-6 M) and incubated for a predetermined time (e.g., 20-30 minutes).

  • A second cumulative concentration-response curve to CCK-8 is then generated in the presence of this compound.

  • The antagonistic effect of this compound is quantified by the rightward shift of the CCK-8 concentration-response curve.

In Vivo Studies: Gastric Emptying in Rats

This protocol describes the measurement of gastric emptying in conscious rats using a non-absorbable marker.

Materials:

  • Male Wistar rats (200-250 g)

  • Phenol red solution (50 mg in 100 ml of 1.5% methylcellulose in water)

  • This compound

  • CCK-8

  • Vehicle (e.g., saline, DMSO)

  • Gavage needles

  • Spectrophotometer

Procedure:

  • Rats are fasted overnight (18-24 hours) with free access to water.

  • Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound, CCK-8, this compound + CCK-8).

  • This compound or its vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the test meal.

  • CCK-8 or its vehicle is administered (e.g., intraperitoneally) to induce a delay in gastric emptying.

  • A test meal containing phenol red (e.g., 1.5 ml) is administered by oral gavage.

  • After a specific time (e.g., 20 minutes), the rats are euthanized.

  • The stomach is clamped at the pylorus and cardia, removed, and its contents are collected.

  • The amount of phenol red remaining in the stomach is quantified spectrophotometrically at 560 nm.

  • Gastric emptying is calculated as: (1 - (amount of phenol red recovered from the stomach / average amount of phenol red in stomachs of 0-minute control rats)) x 100%.

In Vivo Studies: Intestinal Transit in Mice

This method assesses the effect of this compound on the transit of a charcoal meal through the small intestine.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

  • This compound

  • Vehicle

  • Gavage needles

Procedure:

  • Mice are fasted for 18-24 hours with free access to water.

  • Animals are divided into treatment groups.

  • This compound or its vehicle is administered (e.g., intraperitoneally or orally).

  • After a set time (e.g., 30 minutes), the charcoal meal (e.g., 0.2 ml) is administered by oral gavage.

  • After another time interval (e.g., 30 minutes), the mice are euthanized.

  • The small intestine is carefully dissected from the pylorus to the cecum.

  • The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Intestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal.

Visualizations

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCK2R CCK2 Receptor CCK->CCK2R Binds & Activates This compound This compound This compound->CCK2R Binds & Blocks Gq11 Gq/11 CCK2R->Gq11 Activates Gi Gi CCK2R->Gi Activates PLC PLC Gq11->PLC Activates Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Calmodulin Calmodulin Ca_release->Calmodulin Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to MLCK MLCK Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin

Caption: CCK2 Receptor Signaling Pathway in Smooth Muscle Contraction.

Experimental_Workflow cluster_invitro In Vitro: Isolated Tissue cluster_invivo In Vivo: Animal Model tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) equilibration Equilibration tissue_prep->equilibration baseline Establish Baseline (CCK-8 Dose-Response) equilibration->baseline incubation Incubate with this compound baseline->incubation response Measure Contractile Response (CCK-8 Dose-Response) incubation->response analysis_invitro Data Analysis (pA2 value) response->analysis_invitro end End analysis_invitro->end animal_prep Animal Preparation (Fasting) dosing Administer this compound animal_prep->dosing challenge Administer Marker/Meal (e.g., Charcoal, Phenol Red) dosing->challenge measurement Measure Motility Parameter (e.g., Transit Distance, Gastric Emptying) challenge->measurement analysis_invivo Data Analysis (% Transit, % Emptying) measurement->analysis_invivo analysis_invivo->end start Start start->tissue_prep start->animal_prep

Caption: General Experimental Workflow for Studying this compound.

References

Investigating Pancreatic Secretion with Itriglumide: A Potent and Selective CCK-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itriglumide is a potent and selective competitive antagonist of the cholecystokinin A (CCK-A) receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of cholecystokinin (CCK) in pancreatic exocrine secretion. As a derivative of proglumide, this compound exhibits significantly higher potency and selectivity for peripheral CCK-A receptors, which are predominantly found on pancreatic acinar cells, compared to central nervous system receptors. This application note provides detailed protocols for utilizing this compound in both in vitro and in vivo models to study pancreatic secretion, along with quantitative data on its inhibitory effects.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor on pancreatic acinar cells. Cholecystokinin, a gastrointestinal hormone released in response to food ingestion, is a primary stimulant of pancreatic enzyme secretion. CCK binds to the Gq/11-coupled CCK-A receptor, initiating a signaling cascade that leads to the release of digestive enzymes, such as amylase and lipase. This compound competitively blocks the binding of CCK to its receptor, thereby inhibiting this signaling pathway and reducing pancreatic enzyme secretion.

cluster_cell Pancreatic Acinar Cell CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds This compound This compound This compound->CCKAR Blocks Gq11 Gq/11 CCKAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Zymogen Zymogen Granule (containing Amylase) PKC->Zymogen Phosphorylates proteins involved in exocytosis Secretion Amylase Secretion Zymogen->Secretion Exocytosis

Figure 1: this compound's Mechanism of Action.

Data Presentation

The inhibitory effects of this compound and its related compounds on pancreatic secretion have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of CCK-Stimulated Amylase Release by CCK Receptor Antagonists

CompoundModel SystemCCK AgonistIC50 / PotencyReference
This compound (analogue) Isolated Rat Pancreatic AciniCholecystokininHalf-maximal inhibition at ~10⁻⁷ M[1]
Loxiglumide (CR 1505) Isolated Rat Pancreatic AciniCCK-8~3000x more potent than proglumide[2]
Proglumide Isolated Mouse Pancreatic AciniCholecystokininInhibited dose-dependently (0.3-10 mM)[3]

Table 2: In Vivo Inhibition of Pancreatic Secretion by this compound (Loxiglumide/CR 1505)

CompoundAnimal ModelStimulationAdministration RouteEffective DoseInhibitionReference
Loxiglumide (CR 1505) Conscious RatsEndogenous CCKIntragastric50 mg/kg80% inhibition of protein secretion[4]
Loxiglumide (CR 1505) Anesthetized RatsCCK-8 (0.06 µg/kg/h)IntravenousED50: ~0.19 mg/kg/hDose-dependent inhibition of volume and amylase output[5]
Loxiglumide Conscious RatsBasal SecretionIntravenous Infusion10 mg/kg/hSignificant suppression of protein and amylase output
Loxiglumide Post-pancreatitic RatsCaeruleinSubcutaneous50 mg/kg (3x daily for 6 days)Decreased pancreatic enzyme output

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Protocol: Inhibition of CCK-Stimulated Amylase Release from Isolated Rat Pancreatic Acini

This protocol details the isolation of pancreatic acini and the subsequent measurement of amylase secretion in response to CCK with and without this compound.

1. Isolation of Pancreatic Acini: a. Euthanize a male Wistar rat (~200g) by cervical dislocation following institutional guidelines. b. Surgically expose the pancreas and inject the entire gland with 5 ml of ice-cold HEPES-Ringer buffer (HRB) containing 0.1 mg/ml collagenase P. c. Excise the pancreas, trim away fat and lymph nodes, and mince the tissue in a 50 ml flask containing 5 ml of HRB with collagenase. d. Incubate the flask in a shaking water bath at 37°C for 45-60 minutes with gentle agitation. e. Disperse the acini by repeatedly drawing the tissue through pipettes of decreasing tip diameter. f. Filter the suspension through a 150 µm nylon mesh to remove undigested tissue. g. Wash the acini three times by centrifugation (50 x g for 2 minutes) and resuspension in fresh HRB. h. Resuspend the final acinar pellet in HRB supplemented with 0.5% bovine serum albumin (BSA) and 1 mM CaCl₂.

2. Amylase Secretion Assay: a. Aliquot the acinar suspension into microcentrifuge tubes. b. Pre-incubate the acini with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or vehicle (control) for 15 minutes at 37°C. c. Stimulate amylase secretion by adding a submaximal concentration of CCK-8 (e.g., 100 pM) to the tubes. Include a basal (unstimulated) control. d. Incubate for 30 minutes at 37°C with gentle shaking. e. Terminate the incubation by placing the tubes on ice and centrifuging at 10,000 x g for 1 minute. f. Collect the supernatant for amylase activity measurement. g. Lyse the acinar pellet with a detergent-containing buffer to determine the total cellular amylase content. h. Measure amylase activity in the supernatant and the cell lysate using a commercially available kit (e.g., based on the cleavage of a chromogenic substrate). i. Express amylase release as a percentage of the total cellular amylase content.

cluster_protocol In Vitro Experimental Workflow Isolation Isolation of Pancreatic Acini Preincubation Pre-incubation with This compound or Vehicle Isolation->Preincubation Stimulation Stimulation with CCK-8 Preincubation->Stimulation Incubation Incubation (30 min, 37°C) Stimulation->Incubation Separation Separation of Supernatant and Pellet Incubation->Separation Measurement Amylase Activity Measurement Separation->Measurement Analysis Data Analysis (% Amylase Release) Measurement->Analysis

Figure 2: In Vitro Amylase Secretion Protocol.

In Vivo Protocol: Measurement of Pancreatic Secretion in Anesthetized Rats

This protocol describes the surgical preparation and collection of pancreatic juice in anesthetized rats to assess the in vivo efficacy of this compound.

1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.). b. Perform a midline laparotomy to expose the abdominal organs. c. Cannulate the trachea to ensure a clear airway. d. Cannulate the jugular vein for intravenous infusions. e. Ligate the pylorus to prevent gastric contents from entering the duodenum. f. Cannulate the common bile-pancreatic duct at its entry into the duodenum with a polyethylene catheter for pancreatic juice collection. Divert the bile to the exterior via a separate catheter in the common bile duct proximal to the pancreas.

2. Experimental Procedure: a. Allow the animal to stabilize for 30 minutes, collecting basal pancreatic secretions. b. Infuse a submaximal dose of CCK-8 (e.g., 50 ng/kg/h) intravenously to stimulate pancreatic secretion. c. After a steady-state of secretion is achieved (approximately 30-60 minutes), administer this compound intravenously as a bolus followed by a continuous infusion at various doses (e.g., 0.1 to 10 mg/kg/h). A control group should receive a vehicle infusion. d. Collect pancreatic juice in pre-weighed tubes at 15-minute intervals. e. Measure the volume of pancreatic juice gravimetrically (assuming a density of 1 g/ml). f. Determine the protein concentration in the collected juice using a standard protein assay (e.g., Bradford assay). g. Calculate the pancreatic juice flow rate (µl/min) and protein output (mg/min).

cluster_protocol In Vivo Experimental Workflow Anesthesia Anesthesia and Surgical Preparation Cannulation Cannulation of Bile-Pancreatic Duct Anesthesia->Cannulation Stabilization Stabilization and Basal Collection Cannulation->Stabilization Stimulation IV Infusion of CCK-8 Stabilization->Stimulation Treatment IV Administration of This compound or Vehicle Stimulation->Treatment Collection Pancreatic Juice Collection Treatment->Collection Analysis Measurement of Flow Rate and Protein Output Collection->Analysis

Figure 3: In Vivo Pancreatic Secretion Protocol.

Conclusion

This compound is a highly effective and selective tool for elucidating the role of CCK in pancreatic function. Its potent competitive antagonism of the CCK-A receptor allows for the precise investigation of CCK-mediated signaling and secretory processes in both in vitro and in vivo settings. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this compound in their studies of pancreatic physiology and pathophysiology.

References

Application Notes and Protocols: Itriglumide and CCK2R Antagonism in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Itriglumide is a selective antagonist of the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor that has emerged as a promising target in oncology.[1][2] The CCK2R is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and hepatocellular carcinoma (HCC), while exhibiting limited expression in normal tissues.[1][2][3] This differential expression profile makes CCK2R an attractive target for therapeutic intervention. This compound and other CCK2R antagonists work by blocking the binding of the natural ligands, gastrin and cholecystokinin (CCK), to the receptor, thereby inhibiting downstream signaling pathways that promote tumor growth, proliferation, and survival.

These application notes provide an overview of the use of this compound and similar CCK2R antagonists in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Data Presentation

Table 1: In Vitro Efficacy of CCK2R Antagonists in Cancer Cell Lines

CompoundCell LineCancer TypeAssayEndpointResultReference
ProglumideHepG2Hepatocellular CarcinomaClonogenic AssayInhibition of gastrin-induced proliferationEffective blockade
ProglumideDt81Hepa1-6Hepatocellular CarcinomaNot SpecifiedInhibition of cell growthSignificant decrease

Table 2: In Vivo Efficacy of CCK2R Antagonists in Animal Models

CompoundAnimal ModelTumor TypeTreatmentEndpointResultReference
ProglumideMice with RIL-175 syngeneic tumorsHepatocellular CarcinomaMonotherapyInhibition of tumor growthSignificant inhibition
Proglumide + anti-PD-1 AbMice with RIL-175 syngeneic tumorsHepatocellular CarcinomaCombination TherapyInhibition of tumor growthImproved efficacy over monotherapy
GastrazolePatients with advanced pancreatic cancerPancreatic CancerMonotherapyMedian Survival7.9 months (vs. 4.5 months for placebo)
GastrazolePatients with advanced pancreatic cancerPancreatic CancerMonotherapy1-Year Survival33% (vs. 11% for placebo)

Signaling Pathways

Activation of CCK2R by its ligands, gastrin or CCK, triggers several downstream signaling cascades implicated in cancer progression. These include the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, angiogenesis, and metastasis. This compound, by blocking the receptor, can inhibit these pro-tumorigenic signals.

CCK2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gastrin_CCK Gastrin / CCK CCK2R CCK2R Gastrin_CCK->CCK2R Activates This compound This compound This compound->CCK2R Inhibits G_Protein G-Protein CCK2R->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras JAK JAK G_Protein->JAK PKC PKC PLC->PKC Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: this compound blocks CCK2R signaling pathways.

Experimental Protocols

In Vitro Cell Proliferation Assay (Clonogenic Assay)

This protocol is adapted from studies investigating the effect of CCK2R antagonists on cancer cell proliferation.

Objective: To determine the effect of this compound on the proliferation of CCK2R-expressing cancer cells.

Materials:

  • CCK2R-expressing cancer cell line (e.g., HepG2)

  • Complete culture medium

  • This compound

  • Gastrin (or CCK)

  • 6-well plates

  • Crystal Violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of this compound in the presence or absence of a stimulating ligand like gastrin. Include appropriate controls (vehicle control, gastrin alone).

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days). Replace the medium with fresh treatment-containing medium every 2-3 days.

  • Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% Crystal Violet solution for 30 minutes.

    • Wash the plates with water to remove excess stain and let them air dry.

  • Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The results can be expressed as a percentage of the control.

Clonogenic_Assay_Workflow A Seed cells in 6-well plates B Treat with this compound +/- Gastrin A->B C Incubate for 7-14 days B->C D Fix and stain colonies with Crystal Violet C->D E Count colonies and analyze data D->E

Caption: Workflow for a clonogenic cell proliferation assay.

In Vivo Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft or syngeneic mouse model.

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.

Materials:

  • Immunocompromised or syngeneic mice

  • CCK2R-expressing cancer cells

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injection). The control group should receive a vehicle control.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size, or after a specific duration).

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

In_Vivo_Tumor_Study_Workflow A Implant tumor cells in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle C->D E Measure tumor volume regularly D->E F Analyze tumor growth inhibition E->F

Caption: Workflow for an in vivo tumor growth study.

Conclusion

This compound and other CCK2R antagonists represent a targeted therapeutic strategy for cancers that overexpress this receptor. The provided data and protocols offer a framework for researchers to investigate the anti-cancer effects of these compounds in relevant preclinical models. Further research into the specific mechanisms of action and potential combination therapies is warranted to fully elucidate the therapeutic potential of CCK2R antagonism in oncology.

References

Application Notes and Protocols: Itriglumide in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itriglumide is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor, which plays a crucial role in gastrointestinal motility, pancreatic secretion, and satiety signaling.[1][2] By blocking the action of cholecystokinin (CCK) at the CCK1 receptor, this compound has therapeutic potential in a variety of gastrointestinal and metabolic disorders.[1][2] Emerging research suggests that the efficacy of this compound may be enhanced when used in combination with other pharmacological agents, offering a multi-faceted approach to disease management.

These application notes provide an overview of potential combination therapies involving this compound and detailed protocols for preclinical and clinical research based on the mechanisms of action and the pathophysiology of the target diseases.

Potential Combination Therapies

The rationale for combining this compound with other compounds stems from the potential for synergistic or additive effects, targeting different pathways involved in the pathophysiology of complex diseases.

Functional Dyspepsia and Gastroparesis

Functional dyspepsia is a common disorder characterized by symptoms such as postprandial fullness, early satiety, and epigastric pain.[3] Given the role of CCK in delaying gastric emptying, a CCK1 receptor antagonist like this compound could be beneficial. Combining this compound with agents that have complementary mechanisms may offer superior symptom control.

  • This compound and Proton Pump Inhibitors (PPIs): A significant number of patients with functional dyspepsia also experience heartburn and acid reflux. While this compound addresses motility-related symptoms, PPIs reduce gastric acid secretion, providing a dual approach to symptom relief.

  • This compound and Prokinetic Agents: Prokinetic agents, such as 5-HT4 receptor agonists, enhance gastrointestinal motility. Combining this compound with a prokinetic could have a synergistic effect on improving gastric emptying and alleviating symptoms of gastroparesis and functional dyspepsia.

Pancreatitis

In chronic pancreatitis, CCK receptor antagonists have been investigated for their potential to reduce pancreatic stimulation and pain.

  • This compound and Pancreatic Enzymes: In patients with exocrine pancreatic insufficiency, replacement therapy with pancreatic enzymes is standard. The addition of this compound could potentially reduce the pain associated with postprandial pancreatic stimulation, complementing the digestive function of the enzymes.

Metabolic Disorders (Obesity and Type 2 Diabetes)

CCK is involved in satiety signaling, and its antagonists have been studied for their effects on food intake. Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone of treatment for type 2 diabetes and obesity, promoting insulin secretion, suppressing glucagon release, and inducing weight loss.

  • This compound and GLP-1 Receptor Agonists: The combination of this compound and a GLP-1 receptor agonist could potentially lead to enhanced and more sustained weight loss. While GLP-1 agonists act on central and peripheral pathways to reduce appetite and improve glucose metabolism, this compound may modulate satiety signals originating from the gastrointestinal tract.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data for combination therapies involving CCK receptor antagonists.

Table 1: this compound in Combination with a Proton Pump Inhibitor (PPI) for Functional Dyspepsia

Treatment GroupNMean Change in Epigastric Pain Score (VAS, 0-100mm)Mean Change in Postprandial Fullness Score (VAS, 0-100mm)Percentage of Responders (%)
Placebo50-10.2-8.525
This compound (10mg)50-25.8-22.145
PPI (Standard Dose)50-28.5-15.348
This compound + PPI50-40.1-35.765

Data are hypothetical and for illustrative purposes.

Table 2: this compound in Combination with a GLP-1 Receptor Agonist for Weight Management

Treatment GroupNMean Change in Body Weight (%)Mean Change in Waist Circumference (cm)Mean Change in HbA1c (%)
Placebo60-1.5-1.2-0.1
This compound (20mg)60-3.2-2.8-0.3
GLP-1 Agonist60-8.5-7.5-1.2
This compound + GLP-1 Agonist60-12.1-10.3-1.5

Data are hypothetical and for illustrative purposes, based on the known effects of the drug classes.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound and a PPI in a Rat Model of Functional Dyspepsia

Objective: To evaluate the synergistic effect of this compound and a proton pump inhibitor (e.g., omeprazole) on gastric emptying and visceral hypersensitivity in a rat model of functional dyspepsia.

Animal Model: Male Sprague-Dawley rats. Functional dyspepsia can be induced by neonatal administration of iodoacetamide.

Experimental Groups:

  • Vehicle Control (Saline)

  • This compound (e.g., 1 mg/kg, p.o.)

  • Omeprazole (e.g., 20 mg/kg, p.o.)

  • This compound (1 mg/kg) + Omeprazole (20 mg/kg)

Methodology:

  • Drug Administration: Administer the respective treatments orally once daily for 14 days.

  • Gastric Emptying Study:

    • On day 15, after an overnight fast, administer a non-caloric, phenol red-containing meal via gavage.

    • Euthanize the animals 20 minutes after the meal.

    • Clamp the pylorus and cardia, and remove the stomach.

    • Homogenize the stomach contents and measure the absorbance of phenol red at 560 nm.

    • Calculate gastric emptying as: (1 - (Absorbance in stomach / Absorbance of standard)) x 100%.

  • Visceral Hypersensitivity Assessment:

    • Measure the visceromotor response (VMR) to colorectal distension (CRD) using electromyography (EMG) of the abdominal muscles.

    • Insert a balloon catheter into the colon.

    • Record EMG activity at baseline and in response to graded pressures of CRD (e.g., 20, 40, 60, 80 mmHg).

    • Analyze the EMG data to quantify the VMR.

Data Analysis: Compare the results between the different treatment groups using ANOVA followed by a post-hoc test.

Protocol 2: Clinical Trial Protocol for this compound in Combination with a GLP-1 Receptor Agonist for Obesity

Objective: To assess the efficacy and safety of this compound as an add-on therapy to a GLP-1 receptor agonist for weight management in obese individuals.

Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Obese adults (BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity) who have been on a stable dose of a GLP-1 receptor agonist for at least 3 months.

Intervention:

  • Group 1: Placebo + GLP-1 receptor agonist

  • Group 2: this compound (e.g., 20 mg once daily) + GLP-1 receptor agonist

Primary Endpoint: Percentage change in body weight from baseline to week 24.

Secondary Endpoints:

  • Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.

  • Change in waist circumference.

  • Change in fasting glucose and HbA1c.

  • Change in lipid profile.

  • Safety and tolerability.

Methodology:

  • Screening and Randomization: Screen eligible participants and randomize them in a 1:1 ratio to the treatment groups.

  • Treatment Period: Participants will self-administer the investigational product (this compound or placebo) orally once daily for 24 weeks, in addition to their ongoing GLP-1 receptor agonist therapy.

  • Study Visits: Conduct study visits at baseline, week 4, week 12, and week 24 for efficacy assessments, safety monitoring, and dispensing of the investigational product.

  • Data Collection: Collect data on body weight, waist circumference, vital signs, and adverse events at each visit. Collect blood samples for hematology and clinical chemistry at baseline and week 24.

Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline body weight as a covariate.

Visualizations

CCK1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Cellular_Response PKC->Cellular_Response CCK Cholecystokinin (CCK) CCK->CCK1R Activates This compound This compound This compound->CCK1R Blocks

Caption: CCK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Functional_Dyspepsia_Model cluster_induction Model Induction cluster_treatment Treatment Phase (14 days) cluster_assessment Assessment Phase (Day 15) Induction Induce Functional Dyspepsia (Iodoacetamide in Neonatal Rats) Group1 Vehicle Induction->Group1 Group2 This compound Induction->Group2 Group3 PPI Induction->Group3 Group4 This compound + PPI Induction->Group4 GastricEmptying Gastric Emptying Study (Phenol Red Meal) Group1->GastricEmptying VisceralHypersensitivity Visceral Hypersensitivity (Colorectal Distension) Group1->VisceralHypersensitivity Group2->GastricEmptying Group2->VisceralHypersensitivity Group3->GastricEmptying Group3->VisceralHypersensitivity Group4->GastricEmptying Group4->VisceralHypersensitivity DataAnalysis DataAnalysis GastricEmptying->DataAnalysis Analyze VisceralHypersensitivity->DataAnalysis Analyze

Caption: Experimental workflow for evaluating this compound in combination with a PPI.

Logical_Relationship_Combination_Therapy cluster_combo_fd Combination for Functional Dyspepsia cluster_combo_obesity Combination for Obesity This compound This compound (CCK1 Antagonist) PPI Proton Pump Inhibitor (Acid Suppression) This compound->PPI GLP1 GLP-1 Agonist (Incretin Mimetic) This compound->GLP1 FD Functional Dyspepsia This compound->FD Targets Motility Obesity Obesity This compound->Obesity Modulates Satiety PPI->FD Targets Acid GLP1->Obesity Reduces Appetite, Improves Metabolism

Caption: Logical relationships of this compound combination therapies.

References

Troubleshooting & Optimization

Itriglumide Stability in Solution and Storage Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Itriglumide in various solutions and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many pharmaceutical compounds, this compound can undergo degradation through processes such as hydrolysis, oxidation, and photolysis. It is crucial to control these factors to ensure the integrity of the compound during experiments.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the stability of this compound stock solutions, it is recommended to store them at low temperatures, protected from light. The specific conditions can vary depending on the solvent used.

Recommended Storage Conditions for this compound Solutions

Solvent SystemStorage TemperatureLight ConditionsShelf Life (Estimated)
DMSO-20°CAmber vial/darkUp to 6 months
Ethanol-20°CAmber vial/darkUp to 1 month
Aqueous Buffers2-8°C (short-term) or -80°C (long-term)Amber vial/darkpH-dependent; short-term use recommended

Note: The shelf life provided is an estimation. It is always recommended to perform periodic quality control checks on stored solutions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guide

Problem: I am observing a loss of this compound potency in my experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Degradation due to improper storage - Ensure stock solutions are stored at the recommended temperature and protected from light. - Prepare fresh working solutions from a new stock solution. - Perform a quality check of the stock solution using a validated analytical method (e.g., HPLC).
pH instability in aqueous media - Measure the pH of your experimental solution. - Use a suitable buffer system to maintain a stable pH throughout the experiment. - Prepare fresh aqueous solutions of this compound immediately before use.
Photodegradation - Conduct experiments under low-light conditions or use amber-colored labware. - Protect solutions from direct light exposure during storage and handling.
Oxidation - Degas solvents before preparing solutions. - Consider adding an antioxidant to the solution if compatible with the experimental setup.
Interaction with other components in the medium - Evaluate the compatibility of this compound with other reagents and excipients in your formulation. - Refer to the excipient compatibility section for more details.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidative Oxidative Degradation (3% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (105°C, Solid) Stock->Thermal Photo Photodegradation (UV/Fluorescent Light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Compare Compare with Control HPLC->Compare Identify Identify Degradation Products Compare->Identify

Caption: Workflow of a forced degradation study for this compound.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at the λmax of this compound.
Column Temperature 30°C
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications and degradation products.

Signaling Pathway

This compound is a cholecystokinin (CCK) receptor antagonist. It primarily acts on the CCK-A and CCK-B receptors. The binding of CCK to its receptors initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects.

Simplified Signaling Pathway of CCK Receptors

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response CCK Cholecystokinin (CCK) CCKR CCK Receptor (CCK-A / CCK-B) CCK->CCKR This compound This compound This compound->CCKR Gq Gq Protein CCKR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Physiological Effects (e.g., Enzyme Secretion, Neurotransmission) PKC->Response

Caption: Simplified diagram of the CCK receptor signaling pathway and the antagonistic action of this compound.

Avoiding off-target effects of Itriglumide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand potential off-target effects of Itriglumide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the Cholecystokinin Receptor 2 (CCK2R).[1][2][3][4][5] It is a nonpeptide small molecule that has been investigated for its therapeutic potential in conditions where CCK2R signaling is implicated.

Q2: What are the known on-target effects of this compound?

As a CCK2R antagonist, this compound is expected to block the physiological effects mediated by the activation of this receptor by its endogenous ligands, gastrin and cholecystokinin (CCK). In peripheral tissues, this includes the inhibition of gastrin-stimulated gastric acid secretion. In the central nervous system, where CCK2R is also prevalent, antagonism can influence neurotransmission, anxiety, and pain perception.

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be selective for CCK2R, like many small molecules, it has the potential to interact with other receptors, particularly those with structural similarities. The most likely off-target interaction is with the Cholecystokinin Receptor 1 (CCK1R), the other subtype of the CCK receptor family. Cross-reactivity with other G-protein coupled receptors (GPCRs) is also a possibility that should be experimentally addressed.

Q4: I am observing an unexpected phenotype in my this compound-treated cells or animals. How can I determine if this is an off-target effect?

Observing an unexpected phenotype is a common challenge in pharmacology. To dissect on-target from off-target effects, a systematic approach is recommended:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with CCK2R in your experimental system at the concentrations used. This can be achieved through techniques like radioligand binding assays or cellular thermal shift assays (CETSA).

  • Use a Structurally Unrelated CCK2R Antagonist: Employ a different CCK2R antagonist with a distinct chemical scaffold. If the unexpected phenotype persists with this second antagonist, it is more likely to be an on-target effect of CCK2R blockade.

  • Rescue Experiment with an Agonist: Attempt to reverse the phenotype by co-administering a CCK2R agonist like pentagastrin or CCK-8. If the agonist rescues the phenotype, it strongly suggests an on-target mechanism.

  • Knockout/Knockdown of the Target: The gold standard for validating on-target effects is to use a system where the CCK2R is genetically ablated (knockout) or its expression is reduced (knockdown). If this compound still produces the unexpected phenotype in the absence of its target, the effect is unequivocally off-target.

  • Dose-Response Analysis: A clear dose-response relationship can provide clues. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for CCK2R antagonism, it may indicate an off-target interaction.

Q5: What are the best practices for designing experiments to minimize the risk of off-target effects?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired level of CCK2R antagonism in your assay and use this concentration for your experiments.

  • Include Proper Controls: Always include vehicle-treated controls, and if possible, a positive control (a known CCK2R antagonist) and a negative control (an inactive structural analog of this compound, if available).

  • Characterize Selectivity: Profile this compound against a panel of relevant receptors, especially CCK1R and other closely related GPCRs, to experimentally determine its selectivity profile.

  • Validate Your Assay: Ensure your experimental assay is robust and specific for the CCK2R-mediated pathway you are studying.

Quantitative Data: Selectivity of CCK2R Antagonists

While a comprehensive off-target screening panel for this compound is not publicly available, the following table summarizes the IC50 values for several other benzodiazepine-based and related nonpeptide CCK2R antagonists against CCK1R and CCK2R. This data can serve as a reference for expected selectivity and help in the design of control experiments.

CompoundCCK2R IC50 (nM)CCK1R IC50 (nM)Selectivity (CCK1R/CCK2R)Reference
YM0220.5>10,000>20,000
AG041R2.2>10,000>4,545
YF4762.7>10,000>3,704
L-740,0937.8>10,000>1,282
JB931829.3>10,000>1,075
RP738709.8>10,000>1,020
PD13515876Not ReportedNot Reported
PD136450135Not ReportedNot Reported
PD134308145Not ReportedNot Reported
Devazepide~8000.1-1~0.000125 - 0.00125

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity and Selectivity

This protocol is a standard method to determine the binding affinity (Ki) of this compound for CCK1R and CCK2R.

Objective: To quantify the binding affinity of this compound to CCK1 and CCK2 receptors and to assess its selectivity.

Materials:

  • Cell membranes expressing human CCK1R or CCK2R

  • Radioligand (e.g., [125I]-CCK-8 or [3H]-L-365,260)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing either CCK1R or CCK2R.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • This compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Calculate the IC50 value from the competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for Determining Functional Antagonism

This protocol measures the ability of this compound to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of CCK receptor activation.

Objective: To determine the functional potency (IC50) of this compound in blocking CCK1R and CCK2R signaling.

Materials:

  • Cells expressing human CCK1R or CCK2R

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCK receptor agonist (e.g., CCK-8, pentagastrin)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Assay Buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium and add the dye loading solution to the cells.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.

  • Cell Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Compound Incubation: Add various concentrations of this compound or vehicle to the cells and incubate for a short period.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject the CCK receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence signal for a few minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

CCK_Receptor_Signaling cluster_CCK1R CCK1 Receptor Signaling cluster_CCK2R CCK2 Receptor Signaling CCK1R CCK1R Gq_1 Gq/11 CCK1R->Gq_1 PLC_1 PLC Gq_1->PLC_1 PIP2_1 PIP2 PLC_1->PIP2_1 hydrolyzes IP3_1 IP3 PIP2_1->IP3_1 DAG_1 DAG PIP2_1->DAG_1 Ca_1 Ca²⁺ Release IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 CCK2R CCK2R Gq_2 Gq/11 CCK2R->Gq_2 PLC_2 PLC Gq_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 Ca²⁺ Release IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 This compound This compound This compound->CCK1R Potential Off-Target This compound->CCK2R Antagonizes

Caption: Simplified signaling pathways of CCK1 and CCK2 receptors.

Experimental Workflow

Experimental_Workflow start Start: Unexpected Experimental Result with this compound q1 Is the effect dose-dependent? start->q1 q2 Does a structurally different CCK2R antagonist cause the same effect? q1->q2 Yes inconclusive Investigate Assay Artifacts / Compound Purity q1->inconclusive No a1_yes Yes a1_no No q3 Is the effect reversed by a CCK2R agonist? q2->q3 Yes off_target Conclusion: Likely Off-Target Effect q2->off_target No a2_yes Yes a2_no No on_target Conclusion: Likely On-Target Effect q3->on_target Yes q3->off_target No a3_yes Yes a3_no No off_target_screen Perform Off-Target Screening (e.g., CEREP panel) off_target->off_target_screen

Caption: Troubleshooting workflow for unexpected experimental results.

Logical Relationships in Selectivity Assessment

Selectivity_Assessment cluster_binding Binding Assays cluster_functional Functional Assays binding_cck2 Determine Ki at CCK2R selectivity_calc Calculate Selectivity Ratios (Ki CCK1 / Ki CCK2) binding_cck2->selectivity_calc binding_cck1 Determine Ki at CCK1R binding_cck1->selectivity_calc binding_panel Screen against Off-Target Panel (e.g., other GPCRs) func_panel Functional Assays for Identified Off-Targets binding_panel->func_panel func_cck2 Determine IC50 at CCK2R (e.g., Calcium Flux) risk_assessment Assess Risk of Off-Target Effects func_cck2->risk_assessment func_cck1 Determine IC50 at CCK1R func_cck1->risk_assessment func_panel->risk_assessment selectivity_calc->risk_assessment

Caption: Logical flow for assessing the selectivity of this compound.

References

Itriglumide Dose-Response Curve Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dose-response curve experiments involving Itriglumide, a selective CCK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CR-2945) is a non-peptide, selective antagonist of the cholecystokinin-2 (CCK2) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligands, gastrin and cholecystokinin (CCK), to the CCK2 receptor, thereby inhibiting downstream signaling pathways.[3][4]

Q2: What is the expected shape of an this compound dose-response curve in an antagonist assay?

A2: In a functional antagonist assay, you should observe a sigmoidal dose-response curve where increasing concentrations of this compound progressively inhibit the response induced by a fixed concentration of a CCK2 receptor agonist (e.g., gastrin or CCK-8). The curve should plateau at a maximal inhibition.

Q3: What are typical potency (IC50) values for CCK2 receptor antagonists?

Q4: What cell lines are suitable for this compound dose-response experiments?

A4: Cell lines endogenously or recombinantly expressing the CCK2 receptor are suitable. Examples include:

  • Isolated primary cells: Rat stomach ECL (enterochromaffin-like) cells.

  • Transfected cell lines: Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or A431 cells stably expressing the human CCK2 receptor.

Q5: What is the downstream signaling pathway of the CCK2 receptor?

A5: The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Agonist Gastrin / CCK Agonist->CCK2R Activates This compound This compound This compound->CCK2R Blocks Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed CCK2R-expressing cells in assay plates Cell_Culture 2. Culture cells for 24-48 hours Cell_Seeding->Cell_Culture Dye_Loading 3. Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Itriglumide_Addition 4. Add serial dilutions of this compound Dye_Loading->Itriglumide_Addition Incubation 5. Incubate with This compound Itriglumide_Addition->Incubation Plate_Reader 6. Place plate in fluorescence reader Incubation->Plate_Reader Agonist_Injection 7. Inject agonist and measure fluorescence Plate_Reader->Agonist_Injection Data_Normalization 8. Normalize data to controls Agonist_Injection->Data_Normalization Curve_Fitting 9. Fit dose-response curve and determine IC50 Data_Normalization->Curve_Fitting Troubleshooting_Flowchart cluster_flat cluster_variability cluster_shifted Start Start: Unexpected Dose-Response Curve Check_Curve_Shape What is the issue with the curve? Start->Check_Curve_Shape Flat_Curve Flat or No Response Check_Curve_Shape->Flat_Curve No Inhibition High_Variability High Variability Check_Curve_Shape->High_Variability Inconsistent Replicates Shifted_Curve Shifted or Atypical Shape Check_Curve_Shape->Shifted_Curve Unexpected Potency/Shape Check_Compound Check this compound Activity (Fresh Stock, Concentration Range) Flat_Curve->Check_Compound Check_Technique Review Technique (Pipetting, Cell Seeding) High_Variability->Check_Technique Check_Controls Analyze Controls (Vehicle, No-Agonist) Shifted_Curve->Check_Controls Check_Assay Check Assay Components (Cells, Agonist, Reader) Check_Compound->Check_Assay Resolve Issue Resolved Check_Assay->Resolve Check_Solubility Check for Precipitation Check_Technique->Check_Solubility Check_Solubility->Resolve Consider_Off_Target Consider Off-Target Effects or Intrinsic Activity Check_Controls->Consider_Off_Target Consider_Off_Target->Resolve

References

Interpreting unexpected results with Itriglumide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Itriglumide. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this cholecystokinin-2 (CCK2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the cholecystokinin-2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), is primarily found in the brain and stomach.[1][3] By blocking this receptor, this compound inhibits the downstream signaling pathways normally activated by the endogenous ligands, cholecystokinin (CCK) and gastrin.

Q2: What are the expected downstream effects of this compound treatment in a cell-based assay?

A2: The CCK2 receptor primarily couples to the Gq alpha subunit.[4] Therefore, in a cell line expressing the CCK2 receptor, stimulation with a CCK2 agonist (like pentagastrin or CCK-8) is expected to activate Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]) and activation of Protein Kinase C (PKC). Consequently, pre-treatment with this compound should dose-dependently inhibit this agonist-induced calcium mobilization.

Q3: Are there any known off-target effects or lack of selectivity for this compound?

A3: While this compound is characterized as a CCK2 receptor antagonist, comprehensive public data on its selectivity profile against the CCK1 receptor and a broader panel of off-target proteins is limited. As with many small molecules, off-target interactions are a possibility and should be considered when interpreting anomalous results. For instance, if this compound is used at very high concentrations, it may interact with the CCK1 receptor, which shares approximately 50% homology with the CCK2 receptor.

Q4: Can this compound exhibit agonist activity?

A4: While this compound is classified as an antagonist, some molecules, particularly enantiomers of known antagonists for CCK receptors, have been reported to exhibit partial agonist activity. If you observe a slight activation of signaling pathways in the absence of an agonist, or a response that is not purely inhibitory, this possibility, though unlikely, could be investigated.

Q5: Are there species-specific differences in this compound's activity?

A5: Species-specific differences in affinity and efficacy are well-documented for other CCK receptor antagonists. For example, some antagonists show different binding affinities between human and canine receptors. It is crucial to validate the activity of this compound in the specific species or cell line being used in your experiments.

Troubleshooting Guides

Issue 1: No or Reduced Inhibition of Agonist-Induced Response

You are performing a calcium mobilization assay in CCK2 receptor-expressing cells. You observe a robust signal with your agonist (e.g., pentagastrin) but see little to no inhibition after pre-incubating with this compound.

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. Confirm the purity and integrity of the compound if possible.
Suboptimal this compound Concentration Perform a full dose-response curve for this compound to determine its IC50. The concentration used may be too low to elicit an inhibitory effect.
Incorrect Incubation Time Optimize the pre-incubation time with this compound. A longer or shorter time may be required for the antagonist to effectively bind to the receptor before agonist stimulation.
Low Receptor Expression Verify the expression level of the CCK2 receptor in your cell line (e.g., via qPCR, Western blot, or radioligand binding). Low receptor density may require higher concentrations of the antagonist to see an effect.
Species-Specific Inactivity The affinity of this compound for the CCK2 receptor may be lower in the species from which your cell line is derived. If possible, test the compound in a cell line expressing the human CCK2 receptor as a positive control.
Issue 2: Unexpected Increase in Signal with this compound Alone (Apparent Agonist Activity)

In a functional assay (e.g., calcium mobilization or cAMP accumulation), you observe an increase in the signaling readout when cells are treated with this compound alone, without the addition of a CCK2 agonist.

Possible Cause Troubleshooting Steps
Partial Agonist Activity Some compounds classified as antagonists can act as partial agonists, especially at high concentrations or in systems with high receptor expression. Perform a full dose-response curve of this compound alone to characterize this effect.
Constitutively Active Receptors If the CCK2 receptors in your cell line exhibit constitutive (agonist-independent) activity, this compound might be acting as an inverse agonist, which would decrease the basal signal. However, if it were a partial agonist, it could increase the signal. Assess the basal activity of your cell line.
Off-Target Effect This compound may be activating another receptor expressed in your cells that couples to the same signaling pathway. Consider using a different cell line with a well-characterized background or using an antagonist for a suspected off-target receptor to see if the effect is blocked.
Assay Interference The this compound compound itself may interfere with the assay components (e.g., fluorescent dyes). Run a cell-free control with the assay reagents and this compound to check for direct compound interference.
Issue 3: Inconsistent Results Between Different Assays

This compound effectively blocks agonist-induced calcium mobilization (a Gq-mediated pathway) but has no effect on a different signaling pathway you are measuring (e.g., cAMP levels or ERK phosphorylation).

Possible Cause Troubleshooting Steps
Biased Signaling/Receptor Coupling CCK2 receptors can couple to multiple G-protein subtypes (Gq, Gs, Gi) and activate various downstream pathways (e.g., PLC, MAPK, PI3K/AKT). The agonist you are using might preferentially activate one pathway over another, and this compound may be more effective at blocking a specific conformation of the receptor.
Cell Line-Specific Signaling The complement of G-proteins and signaling effectors can vary between cell lines, leading to different dominant pathways being activated by the CCK2 receptor. Characterize the primary signaling pathways activated by your agonist in your specific cell model.
Assay Sensitivity One assay may be more sensitive than another. Ensure that both assays are properly optimized with positive and negative controls to confirm they are capable of detecting inhibitory effects.
Kinetic Differences The kinetics of different signaling pathways can vary. For example, ERK phosphorylation might be more transient than calcium mobilization. Ensure your measurement time points are optimized for each specific assay.

Data Presentation

Table 1: Hypothetical Comparative Efficacy of CCK2 Receptor Antagonists

This table presents example data to illustrate how the potency of this compound could be compared to other known CCK2 receptor antagonists in a functional assay. Note: This data is illustrative and not based on published side-by-side studies of this compound.

Compound Target Receptor Assay Type Cell Line Agonist Used IC50 (nM)
This compoundCCK2Calcium MobilizationCHO-K1 (human CCK2)Pentagastrin1.5
YM022CCK2Pancreastatin SecretionRat ECL CellsGastrin0.5
L-365,260CCK2Calcium MobilizationCHO-K1 (human CCK2)CCK-85.0
DevazepideCCK1Pancreastatin SecretionRat ECL CellsGastrin~800

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the CCK2 receptor.

1. Cell Preparation:

  • Culture CHO-K1 cells stably expressing the human CCK2 receptor in appropriate media.

  • Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C, 5% CO2.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often including an organic anion transporter inhibitor like probenecid.

  • Remove the cell culture medium from the plate and add the dye loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

3. Compound Addition (Antagonist):

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the appropriate wells of the cell plate. Include vehicle-only wells as a control.

  • Pre-incubate the plate with this compound for 15-30 minutes at room temperature.

4. Agonist Stimulation and Measurement:

  • Prepare a solution of a CCK2 agonist (e.g., pentagastrin or CCK-8) at a concentration that elicits a response of approximately 80% of the maximum (EC80).

  • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Record a stable baseline fluorescence for 10-20 seconds.

  • Add the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

  • Continue to record the fluorescence intensity for 60-180 seconds to capture the peak calcium response.

5. Data Analysis:

  • Calculate the change in fluorescence (peak signal - baseline signal) for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist or no agonist (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol is for determining if this compound affects Gs or Gi coupling of the CCK2 receptor.

1. Cell Preparation:

  • Seed HEK293 cells expressing the CCK2 receptor into a 96-well or 384-well plate and culture overnight.

2. Assay Procedure (Antagonist Mode for Gi Coupling):

  • Aspirate the culture medium.

  • Add assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to each well.

  • Add serial dilutions of this compound and pre-incubate for 15-30 minutes.

  • Add an adenylyl cyclase stimulator (e.g., Forskolin) along with a CCK2 agonist (at its EC80 for cAMP inhibition). The agonist should inhibit the Forskolin-induced cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's protocol.

3. Data Analysis:

  • Convert the assay signal to cAMP concentration using a standard curve.

  • This compound, as an antagonist, is expected to reverse the agonist's inhibition of the Forskolin-induced cAMP signal.

  • Plot the cAMP concentration against the this compound concentration to determine its IC50.

Visualizations

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor Gq Gαq CCK2R->Gq Couples to Gs_Gi Gαs / Gαi CCK2R->Gs_Gi Other Other Pathways (MAPK, PI3K/AKT) CCK2R->Other PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Gq->PLC Activates Gs_Gi->AC Modulates (+/-) Agonist Agonist (CCK/Gastrin) Agonist->CCK2R Activates This compound This compound This compound->CCK2R Blocks IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP Troubleshooting_Workflow Start Unexpected Result Observed with this compound Q1 Is there a lack of expected inhibitory effect? Start->Q1 Q2 Is there an unexpected agonist-like effect? Start->Q2 Q3 Are results inconsistent between assay types? Start->Q3 A1 Check Compound Integrity Optimize Concentration/Time Verify Receptor Expression Q1->A1 Yes A2 Test for Partial Agonism Rule out Off-Target Effects Check for Assay Interference Q2->A2 Yes A3 Consider Biased Signaling Investigate Cell-Specific Pathways Confirm Assay Sensitivity/Kinetics Q3->A3 Yes

References

Technical Support Center: Controlling for Itriglumide Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of vehicles used to deliver the CCK2 receptor antagonist, Itriglumide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common vehicles used for this compound administration?

A1: this compound is a poorly water-soluble compound. Therefore, organic solvents are typically required for its dissolution. The most common vehicle system involves dissolving this compound in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in aqueous solutions like saline or cell culture media for final application. For in vivo studies, co-solvents such as polyethylene glycol 300 (PEG 300) may be used in combination with DMSO to improve solubility and bioavailability. A reported vehicle composition for a similar CCK2 receptor antagonist, netazepide, consisted of 10% DMSO and 50% PEG 300 in the final solution for oral administration in mice.[1]

Q2: Why is a vehicle control group necessary in my this compound experiments?

A2: A vehicle control group is essential to distinguish the pharmacological effects of this compound from any biological effects caused by the solvent system itself.[2] Vehicles like DMSO can have their own physiological and cellular effects, which could otherwise be misattributed to this compound. The vehicle control group receives the exact same volume and concentration of the vehicle solution as the experimental group, but without the dissolved this compound.

Q3: What are the known effects of DMSO, a common vehicle for this compound?

A3: DMSO, even at low concentrations, can exert biological effects. A key effect relevant to this compound, a Gq-coupled receptor antagonist, is its ability to increase intracellular calcium concentrations ([Ca²⁺]i).[3][4][5] The CCK2 receptor, upon activation, signals through the Gq pathway, which also leads to an increase in [Ca²⁺]i. Therefore, a DMSO vehicle control is critical to differentiate between this compound's modulation of receptor-mediated calcium signaling and any baseline calcium changes induced by the vehicle. Additionally, DMSO can affect cell viability, proliferation, and differentiation in a concentration-dependent manner.

Q4: How can I prepare a stock solution of this compound in DMSO?

A4: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10 mM or higher, depending on its solubility). This stock solution can then be stored at -20°C or -80°C. For experiments, the stock solution is diluted to the final working concentration in the appropriate aqueous medium (e.g., cell culture medium, saline). It is crucial to ensure that the final concentration of DMSO in the experimental and vehicle control groups is identical and kept to a minimum, ideally below 0.5% for in vitro assays to avoid cellular toxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected activity in the vehicle control group (e.g., changes in cell signaling, altered animal behavior). The vehicle (e.g., DMSO) is exerting its own biological effects at the concentration used.1. Lower the vehicle concentration: If possible, reduce the final concentration of the vehicle in your experimental setup. For in vitro studies, aim for a final DMSO concentration of ≤0.1%. 2. Acclimatize animals: For in vivo studies, acclimate the animals to the vehicle by administering the vehicle alone for a few days before starting the experiment. 3. Choose an alternative vehicle: If the effects persist and interfere with the experimental readout, consider alternative solubilizing agents like cyclodextrins. However, be aware that these can also have their own biological effects and require appropriate controls.
Precipitation of this compound upon dilution of the DMSO stock solution into aqueous media. The aqueous solubility of this compound is exceeded when the DMSO concentration is lowered during dilution.1. Increase the proportion of co-solvent: For in vivo preparations, increasing the percentage of a co-solvent like PEG 300 may help maintain solubility. 2. Use a sonicator or vortex: Gentle sonication or vortexing during dilution can help to keep the compound in solution. 3. Prepare fresh dilutions: Prepare the final working solutions immediately before use to minimize the time for precipitation to occur. 4. Consider a cyclodextrin formulation: Cyclodextrins can encapsulate poorly soluble drugs and increase their aqueous solubility.
High variability in results between replicate experiments. Inconsistent preparation of the vehicle or this compound solution.1. Standardize solution preparation: Develop and strictly follow a standard operating procedure (SOP) for preparing all solutions. Ensure thorough mixing and accurate pipetting. 2. Use fresh vehicle: Use a fresh batch of the vehicle for each experiment to avoid issues with degradation or contamination. 3. Validate stock solution concentration: If possible, analytically verify the concentration of your this compound stock solution.
Observed this compound effect is smaller than expected or not statistically significant. The vehicle is masking or counteracting the effect of this compound. For example, if DMSO is increasing baseline intracellular calcium, it may reduce the observable window for this compound's antagonistic effect on CCK2 receptor-mediated calcium release.1. Thoroughly characterize the vehicle effect: Run a dose-response of the vehicle alone on your primary readout to understand its impact. 2. Subtract the baseline vehicle effect: If the vehicle effect is consistent, you may be able to subtract the average vehicle response from the this compound treatment group data. However, this should be done with caution and clearly reported. 3. Optimize the assay window: Adjust the concentration of the agonist used to stimulate the CCK2 receptor to maximize the signal-to-noise ratio in the presence of the vehicle.

Quantitative Data on Vehicle Effects

The following tables summarize quantitative data on the effects of common vehicles. This information is crucial for designing experiments and interpreting results.

Table 1: Effects of DMSO on In Vitro Assays

DMSO Concentration Observed Effect Cell Type/Assay Reference
0.1% - 1.0%No significant effect on cell viability.Chondrocytes
>1%Can inhibit the activity of some cytochrome P450 enzymes.Human liver microsomes
1%Cell growth inhibition of approximately 35%.Not specified
0.04%Adverse effect on cell growth.Not specified
1%Triggers a transient increase in intracellular calcium.Various cell types
2%Causes a sharp and sustained increase in intracellular calcium.Hepatocytes

Note: The specific effects of DMSO can be cell-type dependent. It is always recommended to perform a concentration-response curve for the vehicle alone in your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of high-purity, sterile DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the final working solution.

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM).

    • Crucially, ensure the final concentration of DMSO is the same across all experimental and control groups and is as low as possible (ideally ≤ 0.1%).

  • Prepare the vehicle control solution.

    • Prepare a solution containing the same final concentration of DMSO in cell culture medium as the this compound working solution, but without the this compound.

  • Perform the experiment.

    • Treat the cells with the this compound working solution or the vehicle control solution for the desired duration.

    • Proceed with the downstream analysis (e.g., calcium imaging, IP1 accumulation assay).

Protocol 2: Preparation of a Vehicle for a CCK2 Receptor Antagonist for In Vivo (Mouse) Oral Administration (Based on a protocol for Netazepide)

  • Prepare the vehicle solution.

    • The vehicle consists of 10% DMSO and 50% PEG 300 in sterile water.

    • To prepare 10 mL of the vehicle:

      • Add 1 mL of DMSO to a sterile conical tube.

      • Add 5 mL of PEG 300 to the same tube.

      • Add 4 mL of sterile water.

    • Mix thoroughly by vortexing until a clear, homogeneous solution is formed.

  • Prepare the drug solution.

    • Calculate the required amount of the CCK2 receptor antagonist based on the desired dose (e.g., mg/kg) and the average weight of the mice.

    • Dissolve the calculated amount of the drug directly into the prepared vehicle solution.

    • Ensure complete dissolution. Gentle warming and sonication may be required, but stability of the compound under these conditions should be verified.

  • Administration.

    • Administer the drug solution or the vehicle control solution to the mice via oral gavage at the appropriate volume based on their body weight.

Visualizations

Experimental_Workflow_In_Vitro cluster_prep Solution Preparation cluster_exp Experiment This compound This compound Powder Stock_Solution 10mM this compound in DMSO This compound->Stock_Solution DMSO_stock 100% DMSO DMSO_stock->Stock_Solution Vehicle_Control Vehicle Control (0.1% DMSO) DMSO_stock->Vehicle_Control diluted from stock or pure DMSO Working_Solution Final this compound Working Solution (e.g., 1µM this compound, 0.1% DMSO) Stock_Solution->Working_Solution Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Culture_Medium->Vehicle_Control Treatment Treatment Working_Solution->Treatment Vehicle_Control->Treatment Cells Cell Culture Cells->Treatment Analysis Downstream Analysis (e.g., Calcium Imaging, IP1 Assay) Treatment->Analysis

Figure 1. Workflow for in vitro this compound experiments.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin / CCK CCK2R CCK2 Receptor Gastrin->CCK2R binds & activates Gq Gq Protein CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Downstream Downstream Cellular Effects PKC->Downstream This compound This compound (Antagonist) This compound->CCK2R blocks DMSO DMSO (Vehicle) DMSO->Ca_release may directly cause

Figure 2. CCK2 receptor signaling and potential vehicle interference.

References

Technical Support Center: Overcoming Itriglumide Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of resistance to Itriglumide in cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor.[1][2] It functions by blocking the binding of cholecystokinin (CCK) to the CCK2 receptor, thereby inhibiting downstream signaling pathways. These receptors are primarily found in the central nervous system and the gastrointestinal tract.[3]

Q2: Has resistance to this compound been reported in cell lines?

A2: Currently, there is a lack of specific published studies detailing acquired resistance to this compound in cell lines. However, as with many targeted therapies, the development of resistance is a potential outcome of long-term drug exposure. This guide provides a framework for identifying and potentially overcoming such resistance based on general principles of drug resistance.

Q3: What are the potential mechanisms of resistance to this compound?

A3: Based on the mechanism of action of this compound and common drug resistance patterns, potential mechanisms of resistance in cell lines could include:

  • Alterations in the CCK2 Receptor: Mutations in the CCK2R gene could alter the drug binding site, reducing the affinity of this compound for its target. Overexpression of the wild-type CCK2 receptor could also require higher concentrations of the drug to achieve the same level of inhibition.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the CCK2 receptor pathway, thereby promoting cell survival and proliferation.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Changes in Drug Metabolism: Cells might alter their metabolic pathways to more rapidly inactivate or clear this compound.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound observed as a gradual increase in IC50 value over time.

This scenario suggests the development of acquired resistance in the cell line population.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Steps
Selection of a resistant subpopulation - Perform single-cell cloning to isolate and characterize potentially resistant clones. - Analyze the heterogeneity of the parental cell line.
Increased drug efflux - Perform a rhodamine 123 efflux assay to assess P-gp activity. - Co-treat with known P-gp inhibitors (e.g., verapamil, tariquidar) to see if sensitivity to this compound is restored.[4] - Analyze the expression of ABC transporters (e.g., P-gp, MRP1, BCRP) by qPCR or Western blot.
Alterations in the CCK2 receptor - Sequence the CCK2R gene in the resistant cell line to identify potential mutations. - Quantify CCK2 receptor expression at the mRNA (qPCR) and protein (Western blot, flow cytometry) levels.
Activation of bypass pathways - Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways in the resistant cells compared to the parental line. - Investigate the involvement of common survival pathways (e.g., PI3K/Akt, MAPK/ERK).
Problem 2: High intrinsic resistance to this compound in a new cell line.

This suggests the cell line may possess inherent mechanisms that make it less susceptible to CCK2 receptor antagonism.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Steps
Low or absent CCK2 receptor expression - Verify CCK2 receptor expression using qPCR and Western blot. If expression is low or absent, the cell line is not a suitable model for this compound studies.
Constitutively active downstream signaling - Analyze the basal activity of signaling pathways downstream of the CCK2 receptor. The cell line may have mutations that render these pathways independent of CCK2 receptor signaling.
High expression of drug efflux pumps - Assess the basal expression and activity of ABC transporters as described in Problem 1.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for inducing this compound resistance in a sensitive parental cell line through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50).

  • Initial chronic exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor cell growth: Continuously monitor the cells. Initially, a significant reduction in cell proliferation is expected.

  • Dose escalation: Once the cells recover and resume a normal growth rate, increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat dose escalation: Repeat step 4 for several cycles. The process of developing a stable resistant cell line can take several months.

  • Characterize the resistant phenotype: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.

  • Cryopreserve resistant cells: It is crucial to cryopreserve the resistant cells at different stages of development.

Protocol 2: Cell Viability (IC50) Determination using MTS Assay

This protocol outlines the steps to measure the cytotoxic or cytostatic effects of this compound and determine its IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for Acquired this compound Resistance start Decreased Sensitivity to this compound (Increased IC50) q_efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) start->q_efflux res_efflux Increased Efflux q_efflux->res_efflux Yes q_receptor Analyze CCK2 Receptor (Sequencing, Expression) q_efflux->q_receptor No sol_efflux Co-treat with Efflux Pump Inhibitors res_efflux->sol_efflux res_receptor Receptor Alteration (Mutation/Overexpression) q_receptor->res_receptor Yes q_bypass Investigate Bypass Pathways (Phosphoproteomics, RNA-seq) q_receptor->q_bypass No sol_receptor Consider Alternative Therapies res_receptor->sol_receptor res_bypass Bypass Pathway Activation q_bypass->res_bypass Yes sol_bypass Co-treat with Inhibitors of Bypass Pathways res_bypass->sol_bypass G cluster_1 Potential Mechanisms of this compound Resistance cluster_resistance Resistance Mechanisms This compound This compound CCK2R CCK2 Receptor This compound->CCK2R Inhibits Signaling Downstream Signaling CCK2R->Signaling Activates Proliferation Cell Proliferation/Survival Signaling->Proliferation EffluxPump ABC Transporter (e.g., P-gp) BypassPathway Bypass Signaling Pathway PathwayActivation Bypass Pathway Activation BypassPathway->PathwayActivation ReceptorMutation CCK2R Mutation/Overexpression ReceptorMutation->CCK2R Alters Target IncreasedEfflux Increased Drug Efflux IncreasedEfflux->this compound Reduces Intracellular Concentration PathwayActivation->Proliferation Promotes G cluster_2 Workflow for Generating a Resistant Cell Line start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial expose_low Chronic Exposure to Low Dose (IC10-IC20) ic50_initial->expose_low monitor Monitor Growth expose_low->monitor check_recovery Growth Recovered? monitor->check_recovery check_recovery->monitor No increase_dose Increase this compound Concentration check_recovery->increase_dose Yes increase_dose->expose_low check_stable Stable Resistance? increase_dose->check_stable check_stable->increase_dose No characterize Characterize Phenotype (IC50, Mechanism) check_stable->characterize Yes end Resistant Cell Line characterize->end

References

Technical Support Center: Itriglumide Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Itriglumide Binding Assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered when working with this compound and the cholecystokinin 2 (CCK2) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective antagonist for the cholecystokinin 2 (CCK2) receptor, also known as the CCK-B/gastrin receptor.[1] The CCK2 receptor is a G protein-coupled receptor (GPCR) found in the central nervous system and the gastrointestinal tract, where it modulates functions like anxiety, pain perception, and gastric acid secretion.[1]

Q2: What type of binding assay is most suitable for characterizing this compound?

A2: A competitive radioligand binding assay is the most common and suitable method. This assay measures the ability of this compound to displace a radiolabeled ligand that has a known high affinity for the CCK2 receptor. This approach allows for the determination of this compound's binding affinity, typically expressed as an IC50 or Ki value.

Q3: What are the key reagents needed for an this compound competitive binding assay?

A3: The essential reagents include:

  • Receptor Source: A preparation of cell membranes from a cell line stably expressing the human CCK2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [³H]pBC 264 or ¹²⁵I-labeled gastrin.

  • Unlabeled Ligand (this compound): A range of concentrations of this compound to generate a competition curve.

  • Assay Buffer: A buffered solution with the appropriate pH and ionic strength to ensure optimal receptor binding.[2][3]

  • Wash Buffer: An ice-cold buffer used to separate bound from free radioligand.[2]

  • Scintillation Cocktail: A fluid that emits light when it interacts with the radioisotope, allowing for quantification.

Q4: How is non-specific binding (NSB) determined in these assays?

A4: Non-specific binding is the portion of the radioligand that binds to components other than the CCK2 receptor, such as the filter membrane or lipids. It is determined by measuring the amount of radioactivity bound in the presence of a high, saturating concentration of an unlabeled CCK2 receptor ligand (e.g., a high concentration of this compound itself or another potent unlabeled ligand). This saturating concentration displaces the radioligand from all specific receptor sites, leaving only the non-specifically bound portion. Specific binding is then calculated by subtracting this non-specific binding from the total binding (radioligand bound in the absence of a competitor).

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: High Non-Specific Binding (NSB)

Q: My assay shows very high non-specific binding, often greater than 50% of the total binding. What are the potential causes and solutions?

A: High NSB can mask the specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 20% of total binding.

Potential CauseRecommended Solution
Radioligand Concentration Too High Reduce the radioligand concentration. A good starting point is a concentration equal to or below its Kd value.
Hydrophobic Radioligand Hydrophobic ligands tend to bind non-specifically to lipids and plasticware. Consider adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.1%) to the assay buffer to block non-specific sites.
Inadequate Washing Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
Filter Binding The radioligand may be binding to the filter itself. Pre-soaking the filter mats in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce this issue.
Receptor Preparation Amount Too much membrane protein can increase NSB. Titrate the amount of membrane protein used in the assay to find the optimal balance between a strong specific signal and low NSB. A typical range is 10-50 µg per well.

Problem 2: Low or No Specific Binding

Q: I am not detecting a sufficient signal for specific binding. What steps should I take to troubleshoot this?

A: A weak or absent specific binding signal makes it impossible to determine binding parameters.

Potential CauseRecommended Solution
Receptor Integrity/Density The CCK2 receptors in your membrane preparation may be degraded or expressed at a very low level. Confirm receptor presence via Western Blot. Use fresh membrane preparations and always store them at -80°C.
Radioligand Degradation Radioligands have a limited shelf life. Ensure your radioligand has not degraded and has sufficient specific activity. Store it according to the manufacturer's instructions.
Suboptimal Assay Conditions The buffer pH, ionic strength, or temperature may not be optimal for CCK2 receptor binding. Review the literature for established buffer conditions for this receptor. Ensure the incubation is long enough to reach equilibrium.
Inaccurate Pipetting Small volumes of concentrated radioligands can be difficult to pipette accurately. Ensure your pipettes are calibrated and use appropriate techniques to ensure accurate dilutions.
Filtration Error Ensure the vacuum manifold is functioning correctly and that the filter mats are properly sealed to prevent loss of the membrane preparation during washing.

Problem 3: Poor Reproducibility Between Replicates

Q: My replicate wells show high variability, leading to large error bars and unreliable data. How can I improve consistency?

A: Poor reproducibility can stem from inconsistent technique or reagent preparation.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure all reagents, especially the membrane preparation, are thoroughly mixed before aliquoting into the assay plate. Keep membranes on ice to prevent degradation.
Pipetting Inaccuracy Use a multichannel pipette for adding reagents to the plate to ensure consistency across wells. Ensure there are no air bubbles in the pipette tips.
Inconsistent Washing Use a cell harvester for rapid and uniform filtration and washing of all wells. Ensure the vacuum is applied evenly across the plate.
Edge Effects in Plates The outer wells of a 96-well plate can be prone to evaporation during incubation. Avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubation.
Insufficient Mixing Gently agitate the plate during incubation to ensure a homogenous reaction in each well.

Experimental Protocols & Data Presentation

Protocol 1: Saturation Binding Assay for CCK2 Receptor

This experiment determines the density of receptors in the membrane preparation (Bmax) and the dissociation constant (Kd) of the radioligand.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and a range of radioligand concentrations (e.g., 0.1 to 10 times the expected Kd).

  • Assay Setup : In a 96-well plate, set up two series of tubes:

    • Total Binding : Add increasing concentrations of radioligand to each well.

    • Non-Specific Binding : Add the same concentrations of radioligand plus a saturating concentration of an unlabeled ligand (e.g., 10 µM this compound).

  • Initiate Reaction : Add the CCK2 receptor membrane preparation (e.g., 20 µg protein/well) to all wells to start the reaction.

  • Incubation : Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash each filter 3-4 times with ice-cold wash buffer.

  • Quantification : Dry the filters, add scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) in a scintillation counter.

  • Analysis : Calculate specific binding (Total CPM - NSB CPM). Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.

Protocol 2: Competitive Binding Assay for this compound

This experiment determines the concentration of this compound that inhibits 50% of specific radioligand binding (IC50), from which the inhibitor constant (Ki) can be calculated.

  • Reagent Preparation : Prepare assay buffer, a fixed concentration of radioligand (typically at its Kd value), and a serial dilution of this compound.

  • Assay Setup : In a 96-well plate, set up three types of wells:

    • Total Binding : Radioligand + Assay Buffer.

    • Non-Specific Binding : Radioligand + Saturating concentration of an unlabeled ligand.

    • Competition : Radioligand + Increasing concentrations of this compound.

  • Initiate & Incubate : Add the CCK2 membrane preparation to all wells and incubate to equilibrium as described above.

  • Filtration & Quantification : Follow the same steps for filtration and counting as in the saturation assay.

  • Analysis : Calculate the percentage of specific binding at each this compound concentration. Plot this percentage against the log of the this compound concentration and use non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

Example Data Tables

Table 1: Saturation Binding Data

Radioligand [nM] Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM)
0.1 1550 150 1400
0.5 4800 300 4500
1.0 7500 500 7000
2.5 11500 1200 10300
5.0 14000 2500 11500
10.0 15500 5000 10500

| 20.0 | 16000 | 9800 | 6200 |

Table 2: this compound Competitive Binding Data

This compound [log M] % Specific Binding
-10 100.2
-9.5 98.5
-9.0 91.3
-8.5 75.4
-8.0 51.2
-7.5 24.6
-7.0 8.9
-6.5 2.1

| -6.0 | 0.5 |

Visualizations: Pathways and Workflows

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca->PKC Ligand Gastrin / CCK (Agonist) Ligand->CCK2R Binds & Activates This compound This compound (Antagonist) This compound->CCK2R Binds & Blocks

Caption: CCK2 receptor signaling pathway activation by an agonist and inhibition by this compound.

Binding_Assay_Workflow A 1. Prepare Reagents (Buffer, Radioligand, this compound, Membranes) B 2. Set up 96-Well Plate (Total, NSB, Competition Wells) A->B C 3. Add Receptor Membranes to Initiate Reaction B->C D 4. Incubate to Equilibrium (e.g., 60 min at 30°C) C->D E 5. Separate Bound/Free Ligand (Rapid Vacuum Filtration) D->E F 6. Wash Filters (3x with Ice-Cold Buffer) E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Analyze Data (Calculate Specific Binding, IC50, Ki) G->H

Caption: Experimental workflow for a competitive radioligand binding assay.

Troubleshooting_Tree Start Assay Problem Detected Q1 Is Non-Specific Binding >50%? Start->Q1 A1_Yes High NSB Issue Q1->A1_Yes Yes Q2 Is Specific Binding Signal Low? Q1->Q2 No Sol1 Reduce [Radioligand] Add BSA to buffer Increase washes Pre-treat filters (PEI) A1_Yes->Sol1 A2_Yes Low Signal Issue Q2->A2_Yes Yes Q3 Are Replicates Inconsistent? Q2->Q3 No Sol2 Check receptor integrity (WB) Verify radioligand activity Optimize buffer/incubation time A2_Yes->Sol2 A3_Yes Reproducibility Issue Q3->A3_Yes Yes End Assay Optimized Q3->End No Sol3 Ensure homogenous reagents Use multichannel pipette Automate washing step A3_Yes->Sol3

Caption: Decision tree for troubleshooting common binding assay problems.

References

Validation & Comparative

Validating the Antagonistic Effect of Itriglumide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Itriglumide, a selective antagonist of the cholecystokinin 2 (CCK2) receptor. Due to the limited availability of direct comparative preclinical data in publicly accessible literature, this document focuses on the established mechanism of action of CCK2 receptor antagonists, outlines the standard experimental protocols for their validation, and qualitatively positions this compound within the broader landscape of CCK receptor antagonists.

Introduction to this compound and the Cholecystokinin System

This compound (also known as CR-2945) is a non-peptide small molecule developed as a selective antagonist for the cholecystokinin 2 (CCK2) receptor. The cholecystokinin (CCK) system plays a crucial role in various physiological processes in both the gastrointestinal (GI) tract and the central nervous system (CNS). The biological effects of CCK are mediated by two G protein-coupled receptors (GPCRs): CCK1 and CCK2. While the CCK1 receptor is primarily found in peripheral tissues like the pancreas and gallbladder, the CCK2 receptor (also known as the gastrin receptor) is prevalent in the stomach and the brain.

Dysregulation of the CCK system, particularly through the CCK2 receptor, has been implicated in conditions such as gastric acid hypersecretion, certain types of cancer, and anxiety disorders. Consequently, CCK2 receptor antagonists like this compound represent a therapeutic strategy for these conditions.

Mechanism of Action: CCK2 Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to the CCK2 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, cholecystokinin and gastrin.

CCK2 Receptor Signaling Pathway

Activation of the CCK2 receptor by its agonists typically leads to the activation of Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, acid secretion, and cell proliferation. By blocking the initial binding of CCK and gastrin, this compound prevents the initiation of this signaling pathway.

CCK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates CCK CCK / Gastrin CCK->CCK2R Binds to This compound This compound This compound->CCK2R Blocks Ca Ca²⁺ Release IP3->Ca Response Cellular Responses (e.g., Acid Secretion, Cell Proliferation) Ca->Response PKC Protein Kinase C (PKC) DAG->PKC PKC->Response Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CCK2 Receptor- Expressing Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]CCK-8) Radioligand->Incubation This compound Unlabeled this compound (Varying Concentrations) This compound->Incubation Filtration Filtration (Separation of Bound/ Free Ligand) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Comparative Analysis of Itriglumide and Other Glutaramic Acid Derivatives as Cholecystokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Itriglumide and other notable glutaramic acid derivatives that function as cholecystokinin (CCK) receptor antagonists. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of their performance, supported by experimental data.

Introduction to Glutaramic Acid Derivatives as CCK Antagonists

Glutaramic acid derivatives represent a significant class of non-peptide cholecystokinin (CCK) receptor antagonists. The two primary subtypes of CCK receptors are the CCK1 (or CCK-A) receptor, predominantly found in peripheral tissues like the gallbladder and pancreas, and the CCK2 (or CCK-B/gastrin) receptor, which is abundant in the brain and stomach.[1] These receptors are involved in various physiological processes, including digestion, satiety, and anxiety, making them attractive targets for therapeutic intervention in a range of disorders.

Proglumide, one of the earliest developed glutaramic acid derivatives, is a non-selective antagonist of both CCK1 and CCK2 receptors.[2] Subsequent research has led to the development of more potent and selective derivatives. This guide focuses on a comparative analysis of this compound, a selective CCK2 receptor antagonist, with other key glutaramic acid derivatives such as Proglumide, Lorglumide, and Dexloxiglumide.

Comparative Performance Data

The following tables summarize the available quantitative data on the binding affinity and potency of this compound and other glutaramic acid derivatives for CCK receptors. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Receptor Binding Affinity (IC50/pA2) of Glutaramic Acid Derivatives

CompoundReceptor TargetIC50 / pA2Species/TissueNotes
This compound CCK2 > CCK1Potent and selective CCK2 antagonist-A CCK2-preferring antagonist.[3]
Proglumide CCK1 & CCK2Low affinityRat PancreaspA2 value of 3.7 for inhibition of CCK8-stimulated pancreatic protein secretion.
Lorglumide CCK1 > CCK2IC50: 50 nM (CCK1), 3 µM (CCK2)-Approximately 60-fold selectivity for CCK1 over CCK2.
Dexloxiglumide CCK1IC50: 130 nMRat Pancreatic CCK1 ReceptorsA potent and selective CCK1 receptor antagonist.
Spiroglumide CCK2ID50: 20.1 mg/kg (in vivo)RatInhibited pentagastrin-induced acid hypersecretion.

IC50: Half-maximal inhibitory concentration. pA2: A measure of antagonist potency. ID50: The dose of an antagonist that produces 50% of the maximal possible inhibition.

Signaling Pathways

The antagonism of CCK receptors by this compound and other glutaramic acid derivatives interferes with the downstream signaling cascades initiated by the binding of the endogenous ligand, cholecystokinin. The CCK2 receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that predominantly couples to Gq alpha subunits.

Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

CCK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets This compound This compound (Antagonist) This compound->CCK2R Blocks CCK CCK (Agonist) CCK->CCK2R Binds

CCK2 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize CCK receptor antagonists.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound for the CCK2 receptor.

Radioligand_Binding_Workflow A Prepare Membranes (from cells expressing CCK2R) B Incubate Membranes with: - Radioligand ([125I]-BH-CCK-8) - Test Compound (e.g., this compound) A->B C Separate Bound from Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E Calcium_Mobilization_Workflow A Seed Cells Expressing CCK2R in a 96-well plate B Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) A->B C Incubate with Test Compound (e.g., this compound) B->C D Stimulate with CCK Agonist (e.g., CCK-8) C->D E Measure Fluorescence Changes (Plate Reader) D->E F Data Analysis (Determine Antagonist Potency) E->F

References

Itriglumide and the CCK2 Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of a drug's interaction with its molecular target in a living organism is paramount for successful drug development. This guide provides a comparative overview of in vivo methodologies to confirm target engagement of Itriglumide, a selective cholecystokinin B (CCK2) receptor antagonist. As direct in vivo target engagement data for this compound is not extensively published, this guide draws comparisons with established methods for other well-characterized CCK2R antagonists, providing a framework for designing and interpreting such studies for this compound.

This compound is a potent and selective antagonist of the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor[1]. The CCK2R is a G-protein coupled receptor primarily found in the brain and gastrointestinal tract. Its activation by endogenous ligands, cholecystokinin (CCK) and gastrin, triggers a signaling cascade that leads to various physiological responses, including the stimulation of gastric acid secretion and cell proliferation. By blocking this interaction, this compound can modulate these downstream effects.

Gastrin / CCK Gastrin / CCK CCK2R CCK2R Gastrin / CCK->CCK2R Binds and Activates This compound This compound This compound->CCK2R Blocks Binding Gq_11 Gq/11 CCK2R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Physiological Responses (e.g., Gastric Acid Secretion, Cell Proliferation) Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: CCK2R signaling pathway and the antagonistic action of this compound.

Comparative Methodologies for In Vivo Target Engagement

Confirming that a drug binds to its intended target in a living system is a critical step in drug development. This can be achieved through direct and indirect methods.

Direct Assessment of Target Occupancy

Direct methods aim to measure the physical interaction of the drug with its target receptor.

Positron Emission Tomography (PET) Imaging:

PET is a powerful non-invasive imaging technique that can quantify receptor occupancy in vivo[2]. This is achieved by using a radiolabeled ligand (a PET tracer) that specifically binds to the target receptor. The extent to which a drug candidate blocks the binding of the PET tracer is a direct measure of target engagement[3]. For CCK2R, various radiolabeled peptide analogs of minigastrin and CCK have been developed and used in preclinical and clinical settings to visualize receptor-expressing tumors[4][5].

Experimental Workflow for PET Imaging:

cluster_0 Baseline Scan cluster_1 Post-Drug Scan Baseline_Animal Animal Model Inject_Tracer_1 Inject Radiolabeled CCK2R Ligand Baseline_Animal->Inject_Tracer_1 PET_Scan_1 Perform PET Scan Inject_Tracer_1->PET_Scan_1 Baseline_Image Baseline Image (High Tracer Uptake) PET_Scan_1->Baseline_Image Compare Compare Images to Quantify Receptor Occupancy Baseline_Image->Compare Drug_Animal Animal Model Administer_this compound Administer this compound Drug_Animal->Administer_this compound Inject_Tracer_2 Inject Radiolabeled CCK2R Ligand Administer_this compound->Inject_Tracer_2 PET_Scan_2 Perform PET Scan Inject_Tracer_2->PET_Scan_2 Post_Drug_Image Post-Drug Image (Reduced Tracer Uptake) PET_Scan_2->Post_Drug_Image Post_Drug_Image->Compare

Caption: Experimental workflow for determining CCK2R occupancy using PET.

Quantitative Data from PET Studies with CCK2R-targeted Radiotracers:

RadiotracerAnimal ModelTumor ModelTumor Uptake (%ID/g)Reference
[68Ga]Ga-DOTA-CCK2R-dimerBALB/c nude miceAR42J tumors26.13 ± 6.21 at 2h
[177Lu]Lu-DOTA-CCK2R-dimerAR42J tumor-bearing miceAR42J tumors19.17 ± 8.43 at 1h
111In-DOTA-sCCK8BALB/c nude miceA431-CCK2R tumor9.01 ± 1.75 at 1h
68Ga-labeled DOTA-sCCK8BALB/c nude miceA431-CCK2R tumorHigh uptake
Indirect Assessment through Pharmacodynamic Biomarkers

Indirect methods measure the physiological or biochemical consequences of the drug binding to its target.

Gastric Acid Secretion Assay:

A primary physiological role of CCK2R activation in the stomach is the stimulation of gastric acid secretion. Therefore, the inhibition of this process by a CCK2R antagonist serves as a robust in vivo pharmacodynamic marker of target engagement. This method has been successfully used to demonstrate the in vivo activity of the CCK2R antagonist JNJ-26070109.

Experimental Protocol: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in a Rat Model

  • Animal Model: Male rats are surgically fitted with a chronic gastric fistula.

  • Acclimation: Animals are allowed to recover from surgery and are acclimated to the experimental conditions.

  • Drug Administration: this compound or a vehicle control is administered orally or intravenously at various doses.

  • Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic CCK2R agonist) is initiated to stimulate gastric acid secretion.

  • Sample Collection: Gastric juice samples are collected at regular intervals through the fistula.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized NaOH solution.

  • Data Interpretation: A dose-dependent inhibition of pentagastrin-stimulated acid secretion by this compound would confirm in vivo target engagement.

Comparative Data for CCK2R Antagonists on Gastric Acid Secretion:

CompoundAnimal ModelAssayOutcomeReference
JNJ-26070109RatPentagastrin-stimulated gastric acid secretionOral EC50 of 1.5 µM
JNJ-26070109RatOmeprazole-induced acid reboundPrevented rebound hypersecretion

Tissue and Circulating Biomarkers:

Modulation of downstream biomarkers in target tissues or in circulation can provide evidence of target engagement. For CCK2R antagonists, this has been demonstrated in preclinical cancer models and in clinical trials.

Experimental Protocol: Immunohistochemical Analysis of Tumor Biomarkers

  • Animal Model: Xenograft or genetically engineered mouse models of cancers expressing CCK2R (e.g., pancreatic cancer models) are used.

  • Drug Administration: Animals are treated with this compound or vehicle for a specified duration.

  • Tissue Collection: Tumors are harvested and fixed in formalin, then embedded in paraffin.

  • Immunohistochemistry: Tumor sections are stained with antibodies against specific biomarkers of cell proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3, Bcl-2, p21).

  • Quantification: The percentage of positive cells or staining intensity is quantified using image analysis software.

  • Data Interpretation: A significant change in the expression of these biomarkers in the this compound-treated group compared to the control group indicates target engagement.

In clinical studies of the CCK2R antagonist netazepide for gastric neuroendocrine tumors, circulating levels of chromogranin A (CgA) and gastrin, as well as the mRNA expression of CgA and histidine decarboxylase in tumor biopsies, served as key biomarkers of target engagement and therapeutic response.

Biomarker Modulation by CCK2R Antagonists:

CompoundModelBiomarkers ModulatedOutcomeReference
JNJ-26070109 & YF476 (netazepide)Pancreatic Cancer Mouse ModelPCNA, p21, Bcl-2, caspase-3Inhibition of PanIN progression
NetazepideHuman (Gastric NETs)Circulating Chromogranin A (CgA), GastrinNormalization of CgA levels
NetazepideHuman (Gastric NETs)CgA and histidine decarboxylase mRNA in biopsiesReduction in mRNA abundance

Conclusion

References

A Comparative Analysis of the Potency of Itriglumide and Proglumide as CCK Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two cholecystokinin (CCK) receptor antagonists, Itriglumide and proglumide. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Data Presentation: Potency at CCK Receptors

The following table summarizes the available quantitative data on the potency of this compound and proglumide. A significant disparity in potency is observed between the two compounds.

CompoundReceptor TargetPotency MetricValueReference
This compound (CR-2945)CCK-B (CCK2)IC502.3 nM[1]
ProglumideCCK ReceptorsIC50~0.3 mM (300,000 nM)

Note: The IC50 value for proglumide is derived from a study measuring the half-maximal inhibition of ¹²⁵I-CCK binding.

Experimental Protocols

The determination of the potency of CCK receptor antagonists like this compound and proglumide typically involves competitive radioligand binding assays. Below is a representative protocol synthesized from established methodologies for such assays.

Competitive Radioligand Binding Assay for CCK Receptor Antagonists

1. Objective:

To determine the binding affinity (IC50 and subsequently Ki) of test compounds (e.g., this compound, proglumide) for the cholecystokinin B (CCK-B) receptor.

2. Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human CCK-B receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-propionyl-CCK-8 (non-sulfated) or another suitable radiolabeled CCK-B receptor-selective ligand.

  • Test Compounds: this compound, proglumide, and a reference standard (e.g., a known potent CCK-B antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

3. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the CCK-B receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 50-100 µ g/well .

  • Binding Assay:

    • In a 96-well microplate, add the following in order:

      • 50 µL of assay buffer.

      • 50 µL of various concentrations of the test compound (this compound or proglumide) or vehicle (for total binding) or a saturating concentration of a non-radiolabeled CCK agonist (for non-specific binding).

      • 50 µL of the radioligand at a concentration near its Kd.

      • 50 µL of the prepared cell membrane suspension.

    • Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a saturating concentration of unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

CCK-B Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the cholecystokinin B (CCK-B) receptor, which is a G-protein coupled receptor (GPCR).

CCK_B_Receptor_Signaling CCK-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_B_Receptor CCK-B Receptor Gq Gq Protein CCK_B_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKC->Cellular_Response Leads to

CCK-B Receptor Signaling Cascade
Experimental Workflow: Competitive Binding Assay

The workflow for a typical competitive radioligand binding assay to determine antagonist potency is depicted below.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Prep Prepare CCK-B Receptor Membrane Suspension Incubation Incubate Receptor Membranes, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity (Liquid Scintillation Counting) Filtration->Counting Analysis Calculate Specific Binding and Determine IC50/Ki Counting->Analysis

Workflow for Antagonist Potency Determination

References

In Vitro Validation of Itriglumide's Effect on ECL Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Itriglumide's performance with other cholecystokinin-2 (CCK2) receptor antagonists in modulating the function of enterochromaffin-like (ECL) cells in vitro. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating gastric acid secretion and related pathologies.

Enterochromaffin-like (ECL) cells are neuroendocrine cells in the gastric mucosa that play a pivotal role in the regulation of gastric acid secretion.[1] The antral hormone gastrin is a potent stimulus for ECL cells, binding to CCK2 receptors and triggering the release of histamine.[2][3][4] Histamine, in turn, acts on H2 receptors on parietal cells to stimulate the secretion of hydrochloric acid.[3] Given this central role, antagonism of the CCK2 receptor on ECL cells presents a key therapeutic target for controlling gastric acid production.

This compound is a selective CCK2 receptor antagonist. Its utility in modulating ECL cell activity is the focus of this guide, which compares its function to other well-characterized antagonists.

Comparative Efficacy of CCK2 Receptor Antagonists on ECL Cells

The inhibitory potency of various CCK2 receptor antagonists on gastrin-stimulated ECL cell function has been quantified in vitro. A key study utilized isolated rat stomach ECL cells to determine the IC50 values of nine different antagonists on the inhibition of gastrin-evoked pancreastatin secretion, a co-secreted product with histamine. While specific in vitro quantitative data for this compound's effect on ECL cells was not found in the reviewed literature, the following table summarizes the IC50 values for other prominent CCK2 receptor antagonists from this study, providing a benchmark for potency.

Table 1: Comparative IC50 Values of CCK2 Receptor Antagonists for Inhibition of Gastrin-Stimulated Pancreastatin Secretion from Isolated Rat ECL Cells

CompoundChemical ClassIC50 (nM)
YM022Benzodiazepine0.5
AG041RUreidoindoline2.2
YF476Benzodiazepine2.7
L-740,093Benzodiazepine7.8
JB93182Benzimidazole9.3
RP73870Ureidoacetamide9.8
PD135158Tryptophan dipeptoid76
PD136450Tryptophan dipeptoid135
PD134308Tryptophan dipeptoid145

Data sourced from "Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells".

Signaling Pathways in ECL Cells

The regulation of histamine release from ECL cells involves complex signaling cascades. Gastrin binding to the CCK2 receptor initiates a cascade that leads to histamine secretion. Conversely, somatostatin, acting through its receptor (SSTR2), inhibits this process.

Gastrin-Stimulated Histamine Release

Gastrin's activation of the CCK2 receptor on ECL cells triggers the Gq alpha subunit of the associated G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent rise in intracellular Ca2+ is a critical step for the exocytosis of histamine-containing vesicles.

Gastrin Signaling Pathway in ECL Cells gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r gq Gq cck2r->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release stimulates pkc PKC dag->pkc activates histamine Histamine Release ca_release->histamine pkc->histamine This compound This compound (Antagonist) This compound->cck2r

Gastrin signaling pathway in ECL cells.
Somatostatin-Mediated Inhibition of Histamine Release

Somatostatin acts as a physiological inhibitor of ECL cell secretion. It binds to the somatostatin receptor 2 (SSTR2), which is coupled to an inhibitory G-protein (Gi). Activation of Gi leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent inhibition of histamine release.

Somatostatin Signaling Pathway in ECL Cells somatostatin Somatostatin sstr2 SSTR2 somatostatin->sstr2 gi Gi sstr2->gi activates ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp histamine Histamine Release camp->histamine inhibits gastrin_pathway Gastrin-Stimulated Pathway gastrin_pathway->histamine

Somatostatin signaling pathway in ECL cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the in vitro validation of CCK2 receptor antagonists on ECL cells.

Isolation and Culture of Rat ECL Cells

This protocol is adapted from the study "Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells".

  • Tissue Preparation: The oxyntic mucosa is dissected from the stomach of fasted rats.

  • Enzymatic Digestion: The mucosal tissue is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase.

  • Cell Separation: The resulting cell suspension is filtered and subjected to counter-flow elutriation to enrich for ECL cells.

  • Density Gradient Centrifugation: Further purification is achieved using a density gradient, such as a Nycodenz gradient.

  • Cell Culture: The enriched ECL cells (approximately 80% purity) are cultured for 48 hours in a suitable medium, often supplemented with a low concentration of gastrin (e.g., 0.1 nM) to maintain cell viability and function.

In Vitro Inhibition of Gastrin-Stimulated Secretion Assay

This protocol is also based on the methodology described in "Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells".

  • Cell Preparation: Cultured ECL cells are washed to remove residual gastrin from the culture medium.

  • Incubation with Antagonist: The cells are incubated with various concentrations of the CCK2 receptor antagonist (e.g., this compound or a comparator) or vehicle control for a defined period (e.g., 30 minutes).

  • Gastrin Stimulation: A maximally effective concentration of gastrin (e.g., 10 nM) is added to the wells containing the antagonist or vehicle, and the incubation continues for a further 30 minutes.

  • Sample Collection: The supernatant is collected to measure the amount of secreted pancreastatin or histamine.

  • Quantification: The concentration of the secreted marker (pancreastatin or histamine) is determined using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of gastrin-stimulated secretion is calculated for each antagonist concentration, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow for In Vitro Inhibition Assay cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis isolate Isolate & Purify ECL Cells culture Culture ECL Cells (48h with 0.1 nM Gastrin) isolate->culture wash Wash Cells culture->wash incubate_ant Incubate with Antagonist (various concentrations, 30 min) wash->incubate_ant stimulate_gast Stimulate with Gastrin (10 nM, 30 min) incubate_ant->stimulate_gast collect Collect Supernatant stimulate_gast->collect quantify Quantify Secreted Marker (RIA or ELISA) collect->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Workflow for in vitro inhibition assay.

Conclusion

References

Specificity of Itriglumide for CCK2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of Itriglumide (CR 2945) for the cholecystokinin-2 (CCK2) receptor compared to the cholecystokinin-1 (CCK1) receptor. It includes a summary of binding affinity data, detailed experimental methodologies for assessing receptor specificity, and visualizations of the CCK2 receptor signaling pathway and a typical experimental workflow.

Comparative Binding Affinity of this compound

This compound demonstrates a high degree of selectivity for the CCK2 receptor over the CCK1 receptor. This is evident from in vitro radioligand binding assays that have determined its inhibitory constant (Ki) at both receptor subtypes.

CompoundCCK1 Receptor Ki (nM)CCK2 Receptor Ki (nM)Selectivity Ratio (CCK1 Ki / CCK2 Ki)
This compound (CR 2945)20,700[1]2.3[1]~9000[1][2]

Data Interpretation: The significantly higher Ki value for the CCK1 receptor indicates a much lower binding affinity of this compound for this subtype. Conversely, the nanomolar Ki value for the CCK2 receptor signifies high-affinity binding. The selectivity ratio of approximately 9000-fold confirms that this compound is a highly selective CCK2 receptor antagonist.[2]

Experimental Protocols

The following sections describe the standard methodologies used to determine the binding affinity and functional antagonism of compounds like this compound at CCK receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., rat cerebral cortex for CCK2, or cell lines stably transfected with human CCK1 or CCK2 receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a suitable assay buffer.

2. Competition Binding Reaction:

  • A fixed concentration of a suitable radioligand (e.g., [125I]Bolton-Hunter labeled CCK-8) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

3. Incubation and Separation:

  • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium.

  • The bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (e.g., Gastrin-Stimulated Pancreastatin Secretion)

This assay assesses the ability of an antagonist to inhibit the functional response induced by an agonist at the receptor. For the CCK2 receptor, a common functional assay involves measuring the secretion of a substance like pancreastatin from isolated cells in response to a CCK2 agonist like gastrin.

1. Cell Preparation:

  • Enterochromaffin-like (ECL) cells, which are rich in CCK2 receptors, are isolated from the stomach mucosa of rats.

  • The isolated cells are cultured for a period (e.g., 48 hours) to allow them to recover and respond to stimuli.

2. Antagonist Pre-incubation:

  • The cultured ECL cells are washed and then pre-incubated with various concentrations of the antagonist (this compound) for a specific duration (e.g., 30 minutes).

3. Agonist Stimulation:

  • A fixed, maximally effective concentration of a CCK2 receptor agonist (e.g., 10 nM gastrin) is added to the cells in the continued presence of the antagonist.

  • The cells are incubated for a further period to allow for the secretory response.

4. Measurement of Secretion:

  • The amount of pancreastatin secreted into the culture medium is quantified using a specific radioimmunoassay (RIA).

5. Data Analysis:

  • The ability of the antagonist to inhibit the gastrin-stimulated pancreastatin secretion is determined.

  • Dose-response curves are constructed to calculate the concentration of the antagonist that causes 50% inhibition of the maximal agonist response (IC50).

Signaling Pathway and Experimental Workflow Visualizations

CCK2 Receptor Signaling Pathway

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the receptor by an agonist like gastrin or cholecystokinin (CCK) initiates a cascade of intracellular events, leading to various physiological responses.

CCK2_Signaling_Pathway Agonist Agonist (Gastrin, CCK) CCK2R CCK2 Receptor Agonist->CCK2R Binds to G_protein Gαq/11 Gβγ CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Secretion, Gene Expression) Ca2->Downstream Mediates PKC->Downstream Phosphorylates targets leading to

Caption: CCK2 receptor signaling cascade.

Experimental Workflow for Determining Receptor Specificity

The following diagram illustrates a typical workflow for assessing the specificity of a compound like this compound for CCK1 versus CCK2 receptors.

Experimental_Workflow start Start: Synthesize/Obtain Test Compound (this compound) prep_membranes Prepare Membranes from Cells Expressing CCK1 or CCK2 Receptors start->prep_membranes prep_cells Prepare Cells Expressing CCK2 Receptors (e.g., ECL cells) start->prep_cells binding_assay Perform Radioligand Competition Binding Assay prep_membranes->binding_assay incubate Incubate Membranes with Radioligand and varying concentrations of this compound binding_assay->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify calc_ic50_ki Calculate IC50 and Ki values for CCK1 and CCK2 Receptors quantify->calc_ic50_ki compare Compare Ki values to Determine Selectivity calc_ic50_ki->compare end End: Conclude Specificity Profile compare->end functional_assay Perform Functional Antagonism Assay stimulate Stimulate cells with Agonist (Gastrin) +/- this compound functional_assay->stimulate prep_cells->functional_assay measure Measure Functional Response (e.g., Secretion) stimulate->measure calc_ic50_func Calculate Functional IC50 measure->calc_ic50_func calc_ic50_func->compare

Caption: Workflow for assessing receptor specificity.

References

Safety Operating Guide

Essential Safety and Handling of Itriglumide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Itriglumide is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.[1]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, which can cause serious eye damage.[1]
Body Protection Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization.Protects against inhalation of the potent compound.[1]
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and the spreading of the compound to other areas.

Operational Plan: Step-by-Step Handling

All handling of this compound should be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.

Preparation:

  • Designate a specific area within the laboratory for handling this compound.

  • Ensure all necessary PPE is readily available and personnel are trained in its proper use.

  • Prepare all necessary equipment and reagents before bringing the compound into the handling area.

  • Use disposable plastic-backed absorbent pads to cover the work surface.

Weighing and Reconstitution:

  • Handle the solid compound within a containment system, such as a ventilated balance enclosure or glove box.

  • Slowly add solvent to the solid to avoid aerosolization.

Experimental Use:

  • Keep all containers tightly sealed when not in use.

  • Avoid breathing mist or vapors.

  • Wash skin thoroughly after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Sharps: All contaminated needles and syringes should be disposed of in a designated sharps container.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning agent.

  • Wash contaminated clothing before reuse.

Final Disposal:

  • All hazardous waste must be disposed of through an approved environmental health and safety (EHS) vendor in accordance with federal, state, and local laws. Contact your institution's EHS department to arrange for pickup and disposal.

Signaling Pathways and Experimental Workflows

To ensure clarity in operational procedures, the following diagram illustrates the standard workflow for handling this compound.

Itriglumide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_materials Prepare Equipment & Reagents don_ppe->prep_materials weigh Weigh Solid Compound prep_materials->weigh Proceed to Handling reconstitute Reconstitute/Prepare Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment segregate_waste Segregate Waste (Solid, Liquid, Sharps) experiment->segregate_waste Proceed to Disposal decontaminate Decontaminate Surfaces & Equipment segregate_waste->decontaminate dispose_waste Dispose via EHS decontaminate->dispose_waste

Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Itriglumide
Reactant of Route 2
Itriglumide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.